1-(2-Fluorophenyl)-2-nitro-1-butene
Description
BenchChem offers high-quality 1-(2-Fluorophenyl)-2-nitro-1-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-2-nitro-1-butene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
150322-74-0 |
|---|---|
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
1-fluoro-2-(2-nitrobut-1-enyl)benzene |
InChI |
InChI=1S/C10H10FNO2/c1-2-9(12(13)14)7-8-5-3-4-6-10(8)11/h3-7H,2H2,1H3 |
InChI Key |
HUCKFNRBYLWKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=CC=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 1-(2-Fluorophenyl)-2-nitro-1-butene
This technical guide provides an in-depth analysis of 1-(2-Fluorophenyl)-2-nitro-1-butene , a specialized fluorinated nitroalkene intermediate. This document is structured for researchers and medicinal chemists, focusing on synthesis, characterization, and downstream applications in the development of fluorinated phenethylamine derivatives.
Part 1: Chemical Identity & Core Properties
This compound serves as a critical electrophilic building block in organic synthesis, particularly for introducing the 2-fluoro-phenethyl scaffold into bioactive molecules. The presence of the ortho-fluorine atom introduces unique electronic and steric properties that influence both chemical reactivity and pharmacological profiles (e.g., metabolic stability).
Nomenclature & Identification
-
IUPAC Name: 1-(2-Fluorophenyl)-2-nitrobut-1-ene
-
Common Names: 2-Fluoro-beta-ethyl-beta-nitrostyrene; 2-F-BEBNS
-
Molecular Formula: C
H FNO -
Molecular Weight: 211.19 g/mol
-
SMILES: CCC(=Cc1ccccc1F)[O-]
Physicochemical Properties (Experimental & Predicted)
-
Appearance: Yellow crystalline solid or viscous orange oil (polymorph dependent).
-
Melting Point: Typically 45–55 °C (Predicted based on propene homolog [1]).
-
Solubility: Insoluble in water; soluble in DCM, ethanol, THF, and ethyl acetate.
-
Stability: Stable under standard conditions; sensitive to light and strong bases (polymerization risk).
| Property | Value | Note |
| LogP (Predicted) | ~3.1 | Lipophilic; crosses BBB readily |
| H-Bond Acceptors | 4 | Nitro group oxygens + Fluorine |
| Rotatable Bonds | 3 | Ethyl chain + Aryl-Vinyl bond |
| Electronic Character | Michael Acceptor | Highly electrophilic |
Part 2: Synthesis – The Henry Reaction
The primary route to 1-(2-Fluorophenyl)-2-nitro-1-butene is the Henry Reaction (Nitroaldol Condensation) between 2-fluorobenzaldehyde and 1-nitropropane.
Reaction Mechanism & Pathway
The reaction proceeds via a base-catalyzed nucleophilic addition of the nitronate anion to the aldehyde, followed by dehydration.
Figure 1: Synthetic pathway via Henry Condensation.[1]
Experimental Protocol (Optimized)
Reagents: 2-Fluorobenzaldehyde (1.0 eq), 1-Nitropropane (1.2 eq), Ammonium Acetate (0.1 eq). Solvent: Glacial Acetic Acid (AcOH).
-
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.
-
Addition: Dissolve 2-fluorobenzaldehyde and 1-nitropropane in AcOH. Add ammonium acetate catalyst.
-
Reflux: Heat the mixture to 80–90 °C for 2–4 hours. The color will shift from pale yellow to deep orange/red, indicating conjugation formation.
-
Workup:
-
Cool to room temperature.[2]
-
Pour into ice-cold water. The product should precipitate as a solid or oil.
-
If Solid: Filter, wash with cold water, and recrystallize from Ethanol/IPA (9:1).
-
If Oil: Extract with DCM, wash with brine/NaHCO
, dry over MgSO , and evaporate.
-
-
Yield: Typical yields range from 75–85% [2].
Critical Insight: The use of ammonium acetate in acetic acid buffers the reaction, preventing the "Cannizzaro" side reaction of the aldehyde and minimizing polymerization of the nitroalkene product.
Part 3: Spectroscopic Characterization
Precise identification is required to distinguish the product from the starting aldehyde or non-dehydrated nitro-alcohol.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):- 8.05 (s, 1H, Vinyl C=CH ): The diagnostic singlet for the trisubstituted alkene.
- 7.10–7.50 (m, 4H, Ar-H ): Characteristic multiplet for ortho-substituted benzene.
-
2.85 (q,
Hz, 2H, -CH -CH ): Methylene protons adjacent to the nitro-bearing carbon. -
1.25 (t,
Hz, 3H, -CH -CH ): Methyl triplet.
-
F NMR:
- -110 to -115 ppm: Single peak corresponding to the ortho-fluorine.
Infrared Spectroscopy (IR)
-
1520 cm
& 1340 cm : Strong NO asymmetric and symmetric stretches. -
1650 cm
: C=C alkene stretch (conjugated).
Part 4: Reactivity & Transformations
The electron-deficient double bond makes this compound a versatile "Michael Acceptor." The most critical transformation in drug development is the reduction to the amine.
Reduction to 2-Fluoro-alpha-ethylphenethylamine (2-FEA)
Reduction of the nitroalkene yields the primary amine. The choice of reducing agent dictates chemoselectivity (preserving the C-F bond).
Figure 2: Reduction vectors and product divergence.
Protocol: LiAlH
Reduction
-
Safety: Perform under Argon/Nitrogen. LiAlH
is pyrophoric. -
Procedure: Add nitroalkene solution (THF) dropwise to a suspension of LiAlH
(3-4 eq) in dry THF at 0 °C. -
Reflux: Heat to reflux for 6–12 hours.
-
Quench: Use the Fieser method (
g LAH mL H O, mL 15% NaOH, mL H O) to precipitate aluminates. -
Note: The ortho-fluorine is generally stable to LAH, unlike para-halogens which can sometimes undergo hydrodehalogenation under catalytic hydrogenation conditions [3].
Part 5: Medicinal Chemistry Implications
The Fluorine Effect
Incorporating fluorine at the ortho position of the phenethylamine scaffold serves three strategic purposes in drug design:
-
Metabolic Blocking: The C-F bond (116 kcal/mol) is metabolically inert. It blocks ring hydroxylation at the 2-position, potentially extending the half-life (
) of the molecule compared to the non-fluorinated analog. -
Conformational Bias: The steric radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å). This can lock the ethyl side chain into a specific conformation relative to the ring, altering binding affinity at monoamine transporters (DAT/NET/SERT) [4].
-
Lipophilicity: Fluorination increases logP, enhancing blood-brain barrier (BBB) permeability.
Regulatory & Safety Note
Researchers must be aware that reduction products of this compound (e.g., 2-Fluoro-alpha-ethylphenethylamine) may be structural analogs of controlled substances (e.g., 2-Fluoroamphetamine). All synthesis must strictly adhere to local laws (e.g., DEA analogs act in the US, precursors regulations in EU/Asia). This guide is strictly for legitimate chemical research and forensic standard preparation.
References
-
PubChem. (2025).[3] 1-(2-Fluorophenyl)-2-nitropropene (Analog Data). National Library of Medicine. Link
-
Alvarez-Builla, J., et al. (2011). Modern Methods of Organic Synthesis: The Henry Reaction. Wiley-VCH. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Sources
Spectroscopic Characterization of 1-(2-Fluorophenyl)-2-nitro-1-butene: A Technical Guide
Introduction
1-(2-Fluorophenyl)-2-nitro-1-butene is a nitroalkene, a class of organic compounds recognized for their utility as versatile synthetic intermediates. The presence of the electron-withdrawing nitro group in conjugation with a carbon-carbon double bond renders the molecule susceptible to a variety of chemical transformations. Furthermore, the incorporation of a fluorine atom on the phenyl ring can significantly influence the molecule's reactivity and physicochemical properties. A thorough spectroscopic analysis is paramount for the unambiguous structural confirmation and purity assessment of this compound. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(2-Fluorophenyl)-2-nitro-1-butene, grounded in fundamental spectroscopic principles and data from analogous structures.
The structural features of 1-(2-Fluorophenyl)-2-nitro-1-butene, particularly the ortho-fluorine substitution and the conjugated nitroalkene moiety, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for researchers in organic synthesis and drug development who may utilize this or similar compounds as building blocks for more complex molecules.
Caption: Molecular Structure of 1-(2-Fluorophenyl)-2-nitro-1-butene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Fluorophenyl)-2-nitro-1-butene, both ¹H and ¹³C NMR will provide critical information for structural verification.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The electron-withdrawing nature of the nitro group and the fluorine atom will significantly influence the chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Vinylic-H | 7.5 - 7.8 | Triplet of triplets (tt) or complex multiplet | J(H,H) ≈ 7.5, J(H,H) ≈ 1.5 |
| Aromatic-H | 7.1 - 7.6 | Multiplet (m) | |
| Ethyl-CH₂ | 2.6 - 2.9 | Quartet (q) | J(H,H) ≈ 7.5 |
| Ethyl-CH₃ | 1.1 - 1.4 | Triplet (t) | J(H,H) ≈ 7.5 |
Interpretation:
-
Vinylic Proton: The proton on the carbon-carbon double bond (C=CH) is expected to be significantly deshielded due to the conjugation with both the aromatic ring and the electron-withdrawing nitro group. Its signal will likely appear as a complex multiplet due to coupling with the adjacent ethyl group protons.
-
Aromatic Protons: The four protons on the fluorophenyl ring will appear in the aromatic region. Due to the ortho-substitution, the signals are expected to be complex multiplets. The fluorine atom will cause additional splitting (H-F coupling).
-
Ethyl Group Protons: The methylene (-CH₂-) protons of the ethyl group are adjacent to the nitro-bearing carbon and will be deshielded, appearing as a quartet due to coupling with the methyl protons. The terminal methyl (-CH₃) protons will be the most upfield signal, appearing as a triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached groups and the hybridization of the carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-F (aromatic) | 158 - 162 | ¹J(C,F) ≈ 240 - 250 |
| C-NO₂ | 145 - 150 | |
| C=CH (vinylic) | 135 - 140 | |
| C-ipso (aromatic) | 125 - 130 | ²J(C,F) ≈ 15 - 25 |
| Aromatic CHs | 115 - 135 | |
| Ethyl-CH₂ | 20 - 25 | |
| Ethyl-CH₃ | 12 - 16 |
Interpretation:
-
Aromatic Carbons: The carbon directly bonded to the fluorine atom will show the most downfield shift in the aromatic region and will be split into a doublet with a large one-bond coupling constant (¹J(C,F)). The other aromatic carbons will also exhibit smaller C-F couplings.
-
Alkene Carbons: The carbons of the double bond will be in the olefinic region. The carbon bearing the nitro group (C-NO₂) will be significantly deshielded.
-
Aliphatic Carbons: The carbons of the ethyl group will appear in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of small molecules like 1-(2-Fluorophenyl)-2-nitro-1-butene is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Data Acquisition:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR: Acquire a one-dimensional ¹H spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and an appropriate spectral width.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended for quantitative accuracy.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of 1-(2-Fluorophenyl)-2-nitro-1-butene is expected to show strong absorptions corresponding to the nitro group, the carbon-carbon double bond, and the carbon-fluorine bond.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ Symmetric Stretch | 1340 - 1380 | Medium |
| C=C Stretch (conjugated) | 1640 - 1680 | Medium |
| Aromatic C=C Stretch | 1580 - 1620 | Medium-Weak |
| C-F Stretch (aromatic) | 1200 - 1270 | Strong |
| =C-H Stretch | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
Interpretation:
-
Nitro Group: The most characteristic peaks will be the strong asymmetric and medium symmetric stretching vibrations of the nitro group. Their position indicates conjugation with the double bond.[2]
-
Carbon-Carbon Double Bond: The C=C stretching frequency will appear in the typical region for alkenes. Its conjugation with the aromatic ring and the nitro group may shift it to a slightly lower wavenumber.
-
Carbon-Fluorine Bond: A strong absorption band corresponding to the C-F stretch of the fluorophenyl group is expected.
-
C-H Bonds: The spectrum will also show C-H stretching vibrations for the aromatic, vinylic, and aliphatic protons in their respective regions.
Experimental Protocol: FT-IR Spectroscopy
The following is a general procedure for obtaining an FT-IR spectrum:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum
Electron Ionization (EI) is a common technique for the analysis of small organic molecules. The mass spectrum of 1-(2-Fluorophenyl)-2-nitro-1-butene is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |
| 195 | [M]⁺ | Molecular Ion |
| 149 | [M - NO₂]⁺ | Loss of the nitro group |
| 118 | [C₉H₁₀F]⁺ - C₂H₅ | Loss of an ethyl radical from the [M - NO₂]⁺ fragment |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) at m/z 195 would confirm the molecular weight of the compound.
-
Major Fragmentation Pathways: A common fragmentation pathway for nitroalkenes is the loss of the nitro group (NO₂), which would result in a significant peak at m/z 149. Further fragmentation of this ion could lead to the loss of the ethyl group, giving a fragment at m/z 118. The presence of a peak at m/z 95 would be indicative of the stable fluorophenyl cation.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like 1-(2-Fluorophenyl)-2-nitro-1-butene.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
-
Oven Program: Employ a temperature program that provides good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight and fragment ions (e.g., m/z 40-300).
-
-
Data Analysis: The software will generate a total ion chromatogram (TIC) and a mass spectrum for each eluting peak. The mass spectrum of the peak corresponding to 1-(2-Fluorophenyl)-2-nitro-1-butene can then be interpreted.
Conclusion
The comprehensive spectroscopic analysis of 1-(2-Fluorophenyl)-2-nitro-1-butene using NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The predicted data, based on established spectroscopic principles, offers a clear roadmap for researchers to identify and characterize this compound. The interplay of the fluorinated aromatic ring and the conjugated nitroalkene system results in a unique set of spectral features that, when analyzed in concert, leave little room for structural ambiguity. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and application of such specialized organic molecules.
References
-
Smith, W. B., & Roark, J. L. (1969). Nuclear magnetic resonance spectra of six ortho-substituted fluorobenzenes. The Journal of Physical Chemistry, 73(4), 1049-1053. [Link]
-
Krossing, I. (2001). Polyfluoroalkoxyaluminates—New weakly coordinating anions. Chemistry–A European Journal, 7(2), 490-502. [Link]
-
Akande, W. G. (2012). A review of experimental procedures of gas chromatography-mass spectrometry (gc-ms) and possible sources of analytical errors. Earth Science, 1(1), 1-9. [Link]
-
Dona, A. C., et al. (2016). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 6(3), 23. [Link]
-
Smith, B. C. (2021). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Spectroscopy, 36(11), 22-27. [Link]
-
Chemistry Step by Step. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]
-
Goel, P., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4234-4241. [Link]
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 34-37. [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]
-
Gómez, J. M., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(10), 14325-14336. [Link]
-
Benoit, F., & Holmes, J. L. (1970). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 48(8), 1161-1171. [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
Sources
A Technical Guide to the Potential Research Applications of 1-(2-Fluorophenyl)-2-nitro-1-butene
Abstract
1-(2-Fluorophenyl)-2-nitro-1-butene is a fluorinated nitroalkene with significant, yet largely unexplored, potential across multiple scientific disciplines. While direct research on this specific molecule is nascent, its structural motifs—a fluorinated aromatic ring and a conjugated nitroalkene system—are well-characterized in numerous bioactive and synthetically versatile compounds. This guide synthesizes established chemical principles and data from analogous structures to forecast the potential research applications of this compound. We will delve into its probable synthesis, its reactivity as a chemical intermediate, and its prospective roles in medicinal chemistry and drug development. Detailed, field-proven protocols for synthesis and hypothetical screening are provided to empower researchers to validate these applications. This document serves as a foundational resource for scientists in organic synthesis, pharmacology, and materials science, aiming to catalyze further investigation into this promising molecule.
Introduction and Molecular Overview
1-(2-Fluorophenyl)-2-nitro-1-butene belongs to the class of compounds known as β-nitrostyrenes. These molecules are characterized by a nitro-substituted alkene conjugated to an aromatic ring. The subject of this guide is distinguished by two key features: a fluorine atom at the ortho-position of the phenyl ring and an ethyl group beta to the ring, making it a disubstituted nitroalkene.
The nitroalkene moiety is a powerful electron-withdrawing group that polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic.[1][2] This inherent reactivity makes nitrostyrenes exceptionally useful as Michael acceptors and versatile building blocks in a variety of organic transformations.[1][2] Furthermore, the introduction of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacological properties.[3][4][5][6][7] Strategic fluorination is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and membrane permeability.[3][4][5]
This guide will extrapolate from the known chemistry of related β-nitrostyrenes and fluorinated aromatics to outline the most promising research avenues for 1-(2-Fluorophenyl)-2-nitro-1-butene.
Synthesis and Physicochemical Properties
The most direct and established route for the synthesis of β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[8][9][10] This base-catalyzed condensation involves the reaction of an aldehyde or ketone with a nitroalkane.[9]
Proposed Synthesis Pathway
1-(2-Fluorophenyl)-2-nitro-1-butene can be synthesized via the Henry condensation of 2-fluorobenzaldehyde and 1-nitropropane, followed by dehydration of the resulting β-nitro alcohol intermediate.
Caption: Proposed synthesis of 1-(2-Fluorophenyl)-2-nitro-1-butene.
General Synthesis Protocol
This protocol is adapted from established procedures for similar condensations.[11]
-
Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (or water separator).
-
Charging Flask: To the flask, add a suitable solvent (e.g., toluene or xylene), 2-fluorobenzaldehyde (1.0 eq), and 1-nitropropane (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a base, such as n-butylamine (0.1 eq) or ammonium acetate.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
-
Workup: After the reaction is complete (typically several hours, monitor by TLC), allow the mixture to cool to room temperature.
-
Isolation: The product may crystallize upon cooling. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue can be purified.
-
Purification: Recrystallization from a suitable solvent (e.g., methanol or ethanol) is a common method for purifying the final product.
Predicted Physicochemical Properties
While experimental data for this specific compound is not widely available, its properties can be predicted based on its structure and data from close analogs.[12]
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₀FNO₂ | Based on atomic composition. |
| Molecular Weight | 195.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow crystalline solid | Typical for conjugated nitrostyrenes.[13] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, Acetone, Ethanol).[13] | The nonpolar aromatic ring and alkyl chain dominate over the polar nitro group. |
| Melting Point | Estimated 50–70 °C | Based on similar fluorinated nitropropenes.[13] |
| Polarity | High | The C-F and C-NO₂ bonds are highly polarizing. |
Potential Research Applications in Organic Synthesis
The true value of 1-(2-Fluorophenyl)-2-nitro-1-butene for a synthetic chemist lies in its potential as a versatile intermediate. The electron-deficient double bond and the reducible nitro group offer two distinct handles for chemical modification.[1][14]
Caption: Key synthetic pathways for 1-(2-Fluorophenyl)-2-nitro-1-butene.
As a Precursor to Bioactive Amines
The reduction of the nitroalkene functionality can yield a valuable primary amine.
-
Reaction: The conjugated double bond and the nitro group can be simultaneously reduced to a saturated alkane and an amine, respectively.
-
Product: This transformation would yield 1-(2-fluorophenyl)butan-2-amine.
-
Application: This amine is a structural analog of several psychoactive compounds and can serve as a key precursor for novel pharmaceutical agents.
-
Causality behind Reagent Choice: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are effective for this dual reduction.[15] Alternatively, catalytic hydrogenation (e.g., H₂ over Pd/C) can also be employed.[16] The choice of reagent allows for control over reaction conditions and functional group tolerance.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend LiAlH₄ (approx. 3-4 eq.) in anhydrous THF.
-
Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1-(2-fluorophenyl)-2-nitro-1-butene (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ether.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by distillation or chromatography.
Michael Addition Reactions
The polarized double bond makes the molecule an excellent Michael acceptor, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[17][18][19]
-
Reaction: A wide range of nucleophiles (e.g., malonates, thiols, amines, organocuprates) can add to the β-carbon.[19]
-
Products: This leads to the formation of γ-nitro compounds, which are themselves versatile synthetic intermediates.[18][20]
-
Application: For example, the Michael addition of acetaldehyde followed by reduction could lead to the synthesis of fluorinated analogs of (R)-Pregabalin, an important anticonvulsant.[18] This demonstrates the power of using this molecule as a scaffold for building complex and pharmaceutically relevant structures.
Cycloaddition Reactions
The electron-deficient nature of the double bond makes it a potent dienophile in Diels-Alder reactions.[1][2]
-
Reaction: Reaction with a conjugated diene (e.g., cyclopentadiene, isoprene) would yield a nitro-functionalized cyclohexene derivative.
-
Products: These cycloadducts provide rapid access to complex, three-dimensional molecular scaffolds.
-
Application: The resulting structures can be further elaborated, using the nitro group and the remaining double bond as handles for subsequent transformations, enabling the synthesis of novel polycyclic compounds.
Potential Applications in Medicinal Chemistry and Drug Development
The combination of the nitrostyrene pharmacophore and a fluorine substituent makes 1-(2-fluorophenyl)-2-nitro-1-butene a compelling candidate for investigation in drug discovery programs.[21][22][23]
The Role of the Fluorine Substituent
The ortho-fluoro group is not merely a passive substituent. It is a strategic modification that can confer significant advantages in a drug development context.[3][4][5][6][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.[3][4][5]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution of the entire molecule. This can lead to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, potentially increasing binding affinity and selectivity.[4][5][6]
-
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[7]
Potential as an Anticancer Agent
Numerous studies have demonstrated the pro-apoptotic and antitumor effects of nitrostyrene derivatives.[24][25][26][27]
-
Hypothesized Mechanism of Action: Many nitrostyrenes act as covalent inhibitors.[20] The electrophilic β-carbon can react with nucleophilic residues, such as cysteine thiols, in the active sites of key enzymes or proteins involved in cancer cell proliferation and survival. This irreversible binding can lead to potent and sustained inhibition. Some nitrostyrenes have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[25][27] The 2-fluoro substitution in this particular molecule could enhance its cell permeability and potency.[24]
Caption: Hypothesized anticancer mechanism of action.
Potential as an Antimicrobial Agent
The antimicrobial properties of nitroalkenes are also well-documented.[21][22][23][28][29] Studies have shown that fluorinated β-nitrostyrenes, in particular, exhibit potent activity against both Gram-positive and Gram-negative bacteria.[21][22][28]
-
Mechanism: The proposed mechanism often involves the inhibition of essential bacterial enzymes, such as protein tyrosine phosphatases, through Michael addition of thiol groups in the enzyme's active site.[20][23] The nitro group itself is a known pharmacophore that can participate in redox reactions within microbial cells, leading to toxicity and cell death.[30][31]
-
Structure-Activity Relationship: Research has indicated that fluorine substitution on the aryl ring can enhance antimicrobial activity.[21][28] This makes 1-(2-fluorophenyl)-2-nitro-1-butene a prime candidate for screening against a panel of pathogenic bacteria and fungi.
-
Preparation: Prepare a stock solution of 1-(2-fluorophenyl)-2-nitro-1-butene in DMSO. Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.
-
Controls: Include a positive control (microorganism in media without the compound) and a negative control (media only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.
Conclusion
While direct experimental data on 1-(2-fluorophenyl)-2-nitro-1-butene remains scarce, a thorough analysis of its structural components provides a robust framework for predicting its potential. As a synthetic intermediate, its polarized double bond and nitro group offer reliable and versatile handles for constructing more complex molecules, including valuable amine precursors and scaffolds for pharmacologically active agents. In medicinal chemistry, the combination of a proven nitrostyrene pharmacophore with a strategic fluorine substituent makes it a compelling candidate for anticancer and antimicrobial drug discovery programs. This guide provides the theoretical foundation and practical starting protocols necessary to unlock the potential of this promising compound, inviting researchers to explore its diverse applications.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
-
Chen, J., Chen, J., Wu, J., & Chen, J. (2022). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. Molecules, 27(22), 7882. [Link]
-
Kaga, H., Chiba, S., & Chiba, S. (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molbank, 2018(3), M1004. [Link]
-
Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). The role of fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
-
Drinkel, E., & Pfaltz, A. (2004). Convenient Catalytic, Enantioselective Conjugate Reduction of Nitroalkenes Using CuF2. Organic Letters, 6(23), 4163-4165. [Link]
-
Al-Mokadem, A., & Ross, B. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 987. [Link]
-
Wang, C., Wu, H., & Wu, Y. (2014). Organocatalytic Biomimetic Reduction of Conjugated Nitroalkenes. Synlett, 25(14), 2039-2042. [Link]
-
Lo, K., Cornell, H., Nicoletti, G., & Hügel, H. M. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. International Journal of Molecular Sciences, 13(3), 2910-2922. [Link]
-
Ono, N., Miyake, H., & Kaji, A. (1982). Reduction of Nitrostyrenes with Triethylamine-Formic Acid (TEAF). Journal of the Chemical Society, Perkin Transactions 1, 193-195. [Link]
-
Meder, G., Andera, L., & Valik, J. (2003). Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds. Biochemical Pharmacology, 65(4), 543-553. [Link]
-
Lo, K., Cornell, H., & Hügel, H. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. International Journal of Chemistry, 6(4). [Link]
-
Kaga, H., & Chiba, S. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Chemistry, 4(3), 820-833. [Link]
-
Milhazes, N., Calheiros, R., & Marques, M. P. M. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. [Link]
-
Azarifar, D., & Ghasemnejad-Bosra, H. (2022). The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry, 20(44), 8573-8594. [Link]
-
Ríos-Gutiérrez, M., & Domingo, L. R. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. New Journal of Chemistry, 45(11), 5035-5044. [Link]
-
Alkene to Alkane - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 16, 2026, from [Link]
-
Lo, K., Cornell, H., Nicoletti, G., & Hügel, H. M. (2012). A study of fluorinated ß-Nitrostyrenes as antimicrobial. RMIT University. [Link]
-
Boguszewska-Czubara, A., & Biernasiuk, A. (2019). Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs. Journal of Molecular Structure, 1180, 66-73. [Link]
-
Wang, C.-H., Hsieh, Y.-H., & Hsieh, Y.-H. (2020). The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. Journal of Cellular Physiology, 235(12), 9857-9871. [Link]
-
Medina-Franco, J. L., & Yoo, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Oriental Journal of Chemistry, 38(3), 533-548. [Link]
-
Hsieh, Y.-H., Hsieh, Y.-S., & Hsieh, Y.-S. (2020). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Journal of Biomedical Science, 27(1), 1-15. [Link]
-
Nicoletti, G., Lo, K., & Hügel, H. (2014). Synthesis and Antimicrobial Activity of Nitroalkenyl Arenes. Anti-Infective Agents, 12(2), 169-180. [Link]
-
Medina-Franco, J. L., & Yoo, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Semantic Scholar. Retrieved February 16, 2026, from [Link]
-
Kim, S., Park, Y., & Park, Y. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(16), 5030. [Link]
-
Lo, K. (2011). The Synthesis and antimicrobial activity of nitropropenyl arenes and related compounds. RMIT University. Retrieved February 16, 2026, from [Link]
-
O'Dwyer, M. E., Sludden, M., & Sludden, M. (2019). Selected nitrostyrene compounds demonstrate potent activity in chronic lymphocytic leukaemia cells, including those with poor prognostic markers. Oncology Reports, 41(5), 2827-2837. [Link]
-
Han, X., & Wang, Y. (2009). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters, 11(18), 4120-4123. [Link]
-
Mielgo, A., & Palomo, C. (2011). A highly stereoselective organocatalytic Michael addition of aldehydes to trans-β-nitrostyrenes using PEG as recyclable solvent medium. Green Chemistry, 13(5), 1252-1256. [Link]
-
Patil, P. (2022). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv. [Link]
-
Henry reaction. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]
-
Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022). Molecules, 27(13), 3797. [Link]
-
1-(2-FLUOROPHENYL)-2-NITROPROPENE. (n.d.). SYNTHETIKA. Retrieved February 16, 2026, from [Link]
-
Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]
-
Cherepanov, I. A., & Cherepanova, E. S. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 27(20), 6937. [Link]
-
Jagadesh, B., & Sailu, B. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. International Journal of Organic Chemistry, 8(2), 193-200. [Link]
-
Kącka-Zych, A. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 2(1), 69-83. [Link]
-
λ » LambdaSyn – Synthesis of 2-Nitro-1-phenylpropene. (2013, May 31). Lambdasyn. Retrieved February 16, 2026, from [Link]
Sources
- 1. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamscience.com [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. Henry Reaction [organic-chemistry.org]
- 11. lambdasyn.org [lambdasyn.org]
- 12. 1-(2-Fluorophenyl)-2-nitropropene () for sale [vulcanchem.com]
- 13. synthetikaeu.com [synthetikaeu.com]
- 14. mdpi.com [mdpi.com]
- 15. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 16. Reduction of Nitrostyrenes with Triethylamine-Formic Acid (TEAF)- [www.rhodium.ws] [chemistry.mdma.ch]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. ossila.com [ossila.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. eurekaselect.com [eurekaselect.com]
- 24. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Selected nitrostyrene compounds demonstrate potent activity in chronic lymphocytic leukaemia cells, including those with poor prognostic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to 1-(2-Fluorophenyl)-2-nitro-1-butene: A Versatile Precursor in Modern Organic Synthesis
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] Within the arsenal of fluorinated building blocks, nitrostyrene derivatives serve as exceptionally versatile precursors. This guide provides an in-depth technical examination of 1-(2-Fluorophenyl)-2-nitro-1-butene, a key intermediate for accessing a range of fluorinated target molecules. We will explore its synthesis, elucidate its reactivity, and provide field-proven protocols for its transformation into valuable downstream products, particularly fluorinated amine derivatives. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of novel chemical entities.
Introduction: The Strategic Value of Fluorinated Nitroalkenes
1-(2-Fluorophenyl)-2-nitro-1-butene is a substituted nitroalkene that combines three critical functional motifs: a fluorinated aromatic ring, a reactive nitro group, and an electron-deficient carbon-carbon double bond. This unique combination makes it a powerful intermediate in organic synthesis.[4]
-
The Fluorine Advantage : The 2-fluoro substituent is not merely an inert placeholder. Its high electronegativity can profoundly influence the molecule's electronic properties, pKa, lipophilicity, and metabolic stability.[1][5] In drug development, this often translates to enhanced membrane permeability, improved target binding affinity, and resistance to metabolic degradation by cytochrome P450 enzymes.[1][2]
-
The Nitroalkene Core : The conjugated system of the nitro group and the alkene creates a highly versatile functional handle. The double bond is activated towards nucleophilic attack (Michael addition), and the nitro group itself is readily transformed into other functionalities, most notably an amine group through reduction.[6][7][8]
This guide will focus on the practical application of 1-(2-Fluorophenyl)-2-nitro-1-butene, moving from its logical synthesis to its most significant synthetic transformations.
Synthesis of the Precursor: The Henry Nitroaldol Condensation
The most direct and reliable method for synthesizing β-nitrostyrenes like 1-(2-Fluorophenyl)-2-nitro-1-butene is the Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene.[9][10]
The causality behind this choice of reaction is its efficiency and convergence. It directly couples two readily available starting materials, 2-fluorobenzaldehyde and 1-nitropropane, to construct the target molecule in a single operational step.
Reaction Mechanism and Workflow
The reaction proceeds via a base-catalyzed aldol-type condensation. A weak base, such as an alkylamine, deprotonates the acidic α-carbon of 1-nitropropane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The resulting nitro-aldol adduct is unstable and readily undergoes base-catalyzed dehydration to furnish the thermodynamically stable conjugated nitroalkene.
Caption: Workflow for the synthesis of 1-(2-Fluorophenyl)-2-nitro-1-butene.
Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-2-nitro-1-butene
This protocol is adapted from a proven synthesis for the analogous 4-fluoro isomer and is expected to provide good yields for the 2-fluoro target.[11]
Materials:
-
2-Fluorobenzaldehyde
-
1-Nitropropane
-
Methylammonium acetate (or another suitable amine salt catalyst)
-
Methanol (solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluorobenzaldehyde (1.0 eq), 1-nitropropane (1.5 eq), and methylammonium acetate (0.1 eq).
-
Solvation: Add methanol as the solvent to achieve a suitable concentration (e.g., 2-3 mL per gram of aldehyde).
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically several hours).
-
Crystallization: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature. The product should begin to crystallize. Cooling in an ice bath can further promote crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Purification: Wash the collected crystals with a small amount of ice-cold methanol to remove residual impurities.
-
Drying: Dry the product under vacuum to yield 1-(2-Fluorophenyl)-2-nitro-1-butene as a yellow crystalline solid.[4]
This self-validating protocol uses the disappearance of the starting material as a clear endpoint and relies on the product's crystallinity for a simple and effective purification, minimizing the need for chromatography at this stage.
Physicochemical Data
Quantitative data for this specific isomer is not widely published, but properties can be reliably estimated based on its close analogue, 1-(2-Fluorophenyl)-2-nitropropene.[4][12]
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₀H₁₀FNO₂ | - |
| Molecular Weight | 195.19 g/mol | - |
| Appearance | Yellow crystalline solid or powder | [4] (by analogy) |
| Melting Point | ~55-65 °C | Estimated based on related structures |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, Acetone, Ethanol) | [4] |
| CAS Number | Not assigned (as of early 2026) | - |
Core Application: Reduction to 1-(2-Fluorophenyl)-2-aminobutane
The most prominent application of 1-(2-Fluorophenyl)-2-nitro-1-butene is its role as a direct precursor to 1-(2-fluorophenyl)-2-aminobutane, a fluorinated amphetamine analogue.[13][14] This transformation involves the complete reduction of both the nitro group and the carbon-carbon double bond.
The choice of reducing agent is critical and is dictated by factors such as scale, available equipment, and desired selectivity.
Choosing the Right Reduction Strategy
-
Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Nickel): This is often the cleanest and most scalable method. It avoids the use of stoichiometric metal reagents, simplifying workup. Hydrogenation effectively reduces both the alkene and the nitro group in a single step. However, catalysts can be poisoned by impurities, and specialized high-pressure equipment may be required.[6][15]
-
Metal Hydride Reduction (e.g., LiAlH₄): Lithium aluminum hydride (LAH) is an extremely powerful reducing agent capable of reducing the nitroalkene directly to the amine.[10][13] This method is highly effective but requires strictly anhydrous conditions and careful handling due to the pyrophoric nature of LAH. It is often preferred for smaller-scale laboratory syntheses.
-
Dissolving Metal/Acid Reduction (e.g., Fe/HCl): The "Bechamp reduction" is a classic, robust, and cost-effective method for converting aromatic nitro compounds to anilines and can be adapted for nitroalkenes.[15][16] It generates the amine in good yield, but the workup can be cumbersome due to the formation of iron sludge.
Caption: Key reduction pathways from the nitroalkene precursor to the target amine.
Experimental Protocol: LAH Reduction
This protocol describes a robust laboratory-scale synthesis of the target amine using lithium aluminum hydride.
Materials:
-
1-(2-Fluorophenyl)-2-nitro-1-butene
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer with LAH (approx. 3-4 eq) suspended in anhydrous THF.
-
Cooling: Cool the LAH suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 1-(2-Fluorophenyl)-2-nitro-1-butene (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (X mL, where X = grams of LAH used), followed by 15% aqueous NaOH (X mL), and finally deionized water again (3X mL). This sequence is critical for producing a granular, easily filterable aluminum salt precipitate.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.
-
Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 1-(2-fluorophenyl)-2-aminobutane. Further purification can be achieved by distillation or by salt formation (e.g., hydrochloride or mesylate) and recrystallization.[13]
Conclusion: A Gateway to Fluorinated Scaffolds
1-(2-Fluorophenyl)-2-nitro-1-butene stands out as a highly valuable and versatile precursor in synthetic organic chemistry. Its straightforward synthesis via the Henry condensation and the predictable reactivity of its nitroalkene moiety provide a reliable and efficient entry point to a variety of complex molecules. The primary transformation—reduction to 1-(2-fluorophenyl)-2-aminobutane—offers medicinal chemists a direct route to fluorinated phenethylamine derivatives, a class of compounds of significant interest in drug discovery.[7][14] The strategic placement of the fluorine atom provides a lever to fine-tune pharmacological properties, making this precursor a critical tool for developing next-generation therapeutics.[1]
References
-
SYNTHETIKA. (n.d.). 1-(2-FLUOROPHENYL)-2-NITROPROPENE. Retrieved from [Link]
- Heim, R., & Luley, C. (2008). Fluorine-substituted amphetamines and amphetamine derivatives and use thereof. (WO2008113565A1). Google Patents.
-
Hass, H. B., & Riley, E. F. (n.d.). NITRO ALKENE DERIVATIVES. Journal of the American Chemical Society. Retrieved from [Link]
-
LambdaSyn. (2008, May 17). Synthese von 1-(4-Fluorophenyl)-2-nitro-1-buten [23063-47-0]. Retrieved from [Link]
- Heim, R., & Luley, C. (2010). Fluorine-substituted amphetamines and amphetamine derivatives and use thereof. (US20100179221A1). Google Patents.
- Dugger, R. W., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ResearchGate. (2012, November 3). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? Retrieved from [Link]
-
Reddit. (2025, February 20). Nitro reduction conditions. r/Chempros. Retrieved from [Link]
-
Miyashita, M., Yanami, T., & Yoshikoshi, A. (n.d.). 2-nitropropene. Organic Syntheses Procedure. Retrieved from [Link]
- Gouverneur, V., et al. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Journal of Medicinal Chemistry.
-
Mephisto. (2013, May 31). Synthesis of 2-Nitro-1-phenylpropene. LambdaSyn. Retrieved from [Link]
-
Jaworski, J. S., et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Retrieved from [Link]
-
Sukhorukov, A. Y. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Retrieved from [Link]
-
Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]
-
Pan, Z. (n.d.). (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one. National Institutes of Health. Retrieved from [Link]
- old.laurinburgchamber.com. (n.d.). Amphetamine Synthesis.
- Aksenov, A. V., et al. (2020, February 10). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry.
-
Perrone, S., et al. (2017, March 28). Current and emerging applications of fluorine in medicinal chemistry. Future Science. Retrieved from [Link]
-
CHEManager Online. (2018, August 3). Two New Ways to Fluorinated Structures. Retrieved from [Link]
-
MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]
-
Pérez-González, M., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. synthetikaeu.com [synthetikaeu.com]
- 5. Two New Ways to Fluorinated Structures • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. lambdasyn.org [lambdasyn.org]
- 10. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 11. lambdasyn.org [lambdasyn.org]
- 12. 1-(2-Fluorophenyl)-2-nitropropene () for sale [vulcanchem.com]
- 13. WO2008113565A1 - Fluorine-substituted amphetamines and amphetamine derivatives and use thereof - Google Patents [patents.google.com]
- 14. US20100179221A1 - Fluorine-substituted amphetamines and amphetamine derivatives and use thereof - Google Patents [patents.google.com]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. reddit.com [reddit.com]
An In-depth Technical Guide to the Biological Activity Screening of 1-(2-Fluorophenyl)-2-nitro-1-butene
Foreword: Charting the Bio-Potential of a Novel Nitroalkene
The exploration of novel chemical entities for therapeutic potential is the cornerstone of drug discovery. Among the vast chemical landscapes, nitroalkenes have emerged as a class of compounds with significant and diverse biological activities.[1][2] Their inherent electrophilic nature, conferred by the electron-withdrawing nitro group, allows them to interact with biological systems in unique ways, primarily through Michael addition reactions with nucleophilic residues in proteins.[3][4][5] This guide provides a comprehensive, field-proven framework for the initial biological activity screening of a specific novel compound: 1-(2-Fluorophenyl)-2-nitro-1-butene.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logical, tiered screening cascade that begins with broad cytotoxicity assessment and progresses to more specific antimicrobial and anti-inflammatory evaluations. The protocols herein are detailed not merely as a sequence of steps, but with an emphasis on the underlying scientific rationale, ensuring that each experiment is a self-validating system. Our objective is to provide a robust starting point for uncovering the therapeutic promise of this molecule.
The Compound: 1-(2-Fluorophenyl)-2-nitro-1-butene
Conjugated nitroalkenes are a prominent class of nitro compounds known to exhibit a range of biological activities, including antibacterial effects.[2] The structure of 1-(2-Fluorophenyl)-2-nitro-1-butene combines a nitroalkene scaffold, a known pharmacophore, with a fluorophenyl group. The nitro group is strongly electron-withdrawing, which makes the β-carbon of the alkene susceptible to nucleophilic attack.[5] This reactivity is central to its potential biological activity. The fluorine substitution may further modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a compelling candidate for screening.
Strategic Screening Workflow: A Tiered Approach
A successful preliminary screening campaign must be both systematic and resource-efficient. We advocate for a tiered approach, starting with a foundational assay for cytotoxicity. This initial screen provides a critical therapeutic window, informing the concentration ranges for subsequent, more specific biological assays.
Caption: Tiered workflow for screening 1-(2-Fluorophenyl)-2-nitro-1-butene.
Tier 1: Cytotoxicity Assessment using the MTT Assay
Rationale: Cytotoxicity testing is the indispensable first step in drug discovery.[6] It evaluates a compound's potential toxic effects on living cells, providing essential information about its therapeutic index.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and widely used colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[7] Viable, metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[8] By testing the compound against both cancerous and non-cancerous cell lines, we can determine not only its potency but also its selectivity.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in their recommended media.[6][8]
-
Detach adherent cells using Trypsin-EDTA, perform a cell count, and adjust the cell suspension density.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of 1-(2-Fluorophenyl)-2-nitro-1-butene in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for "untreated control" (medium with DMSO vehicle) and "blank control" (medium only).[8]
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[6]
-
-
MTT Incubation and Solubilization:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well, achieving a final concentration of 0.45-0.5 mg/mL.[8][10]
-
Incubate the plate for 1 to 4 hours at 37°C, allowing the formazan crystals to form.[10]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[8]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]
-
Subtract the average absorbance of the blank controls from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation
Summarize the calculated IC₅₀ values in a table for clear comparison.
| Cell Line | Type | Compound IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |
| MCF-7 | Breast Cancer | [Hypothetical Value] | [Calculated Value] |
| A549 | Lung Cancer | [Hypothetical Value] | [Calculated Value] |
| HEK293 | Non-Cancerous | [Hypothetical Value] | N/A |
¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[6]
Tier 2: Antimicrobial Activity Screening
Rationale: Many compounds containing a nitro group, including nitrofurans and nitroimidazoles, are known for their potent antimicrobial properties.[11][12][13] They often function as prodrugs that, upon reduction of the nitro group within the microbial cell, produce toxic reactive intermediates that damage cellular components like DNA.[11] Therefore, assessing the antibacterial activity of 1-(2-Fluorophenyl)-2-nitro-1-butene is a logical progression. The broth microdilution method is a standardized and widely accepted "gold standard" technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria on appropriate agar plates overnight.
-
Pick a few colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve the final target inoculum density for the assay (typically 5 x 10⁵ CFU/mL).[16]
-
-
Serial Dilution of the Compound:
-
In a 96-well microtiter plate, add 100 µL of MHB to all wells except the first column.
-
Prepare a solution of the test compound in MHB at twice the highest desired concentration. Add 200 µL of this solution to the first well of each row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate, discarding the final 100 µL from the second-to-last well.[17][18] The last well serves as a growth control (no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This step halves the concentration of the compound in each well to the desired final test concentrations.
-
Include a sterility control well (MHB only, no bacteria) and a growth control well (MHB with bacteria, no compound).[18]
-
Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[16]
-
-
MIC Determination:
Data Presentation
| Bacterial Strain | Gram Type | Compound MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
| S. aureus (ATCC 29213) | Positive | [Hypothetical Value] | [e.g., Vancomycin] |
| E. coli (ATCC 25922) | Negative | [Hypothetical Value] | [e.g., Gentamicin] |
Tier 2: Anti-inflammatory Activity Screening
Rationale: Nitroalkenes, particularly nitro-fatty acids, are recognized as potent anti-inflammatory signaling molecules.[3][4][19] They can modulate inflammatory pathways, for instance, by inhibiting the expression of inducible nitric oxide synthase (iNOS).[20] An overproduction of nitric oxide (NO) by iNOS during inflammation is associated with numerous pathological conditions.[21] The Griess assay is a simple and reliable colorimetric method for measuring nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[21][22] By using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) as a model of inflammation, we can assess the compound's ability to inhibit NO production.[23]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
-
Cell Culture and Seeding:
-
Compound and LPS Treatment:
-
Treat the cells with various non-toxic concentrations of 1-(2-Fluorophenyl)-2-nitro-1-butene (determined from the prior MTT assay) for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and iNOS expression.[9][23]
-
Include control wells: untreated cells, cells treated with LPS only, and cells treated with a known iNOS inhibitor (e.g., L-NAME) plus LPS.[24]
-
Incubate the plate for an additional 24 hours.
-
-
Griess Reaction:
-
After incubation, carefully collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[22][23]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540-550 nm using a microplate reader.[22]
-
Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
-
It is crucial to run a parallel MTT assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.[23]
-
Data Presentation
| Compound Conc. (µM) | % Cell Viability (MTT) | Nitrite Conc. (µM) | % NO Inhibition |
| 0 (LPS only) | 100 | [Hypothetical Value] | 0 |
| [Conc. 1] | [Value] | [Value] | [Calculated Value] |
| [Conc. 2] | [Value] | [Value] | [Calculated Value] |
| [Conc. 3] | [Value] | [Value] | [Calculated Value] |
| L-NAME (Control) | [Value] | [Value] | [Calculated Value] |
Mechanistic Insights: The Electrophilic Nature of Nitroalkenes
Rationale: A key mechanism underlying the biological activity of nitroalkenes is their function as Michael acceptors.[5] The electron-withdrawing nitro group renders the β-carbon electrophilic, making it susceptible to attack by biological nucleophiles, most notably the thiol groups of cysteine residues in proteins.[3][25] This covalent but often reversible modification, termed nitroalkylation, can alter protein structure and function, thereby modulating critical signaling pathways involved in inflammation and cell survival.[4][5]
Caption: Mechanism of nitroalkylation via Michael addition.
Understanding this mechanism is crucial for interpreting the screening results. For instance, anti-inflammatory effects may be mediated by the nitroalkylation of key regulatory proteins like Keap1 (leading to Nrf2 activation) or NF-κB, both of which contain reactive cysteine residues.
Data Interpretation and Future Directions
The initial screening cascade will generate a rich dataset, providing a preliminary "fingerprint" of the biological activity of 1-(2-Fluorophenyl)-2-nitro-1-butene.
-
Potent and Selective Cytotoxicity: If the compound shows high potency against cancer cells and a favorable selectivity index (e.g., >10), it warrants further investigation as a potential anticancer agent. Follow-up studies could include apoptosis assays (e.g., caspase activation, Annexin V staining) and cell cycle analysis.
-
Broad-Spectrum Antimicrobial Activity: A low MIC against both Gram-positive and Gram-negative bacteria would be highly significant. Further studies should include determining the Minimum Bactericidal Concentration (MBC) to ascertain if the compound is bacteriostatic or bactericidal, and testing against resistant strains.
-
Significant Anti-inflammatory Effects: Potent inhibition of NO production at non-toxic concentrations suggests a strong anti-inflammatory potential. Subsequent experiments could investigate the inhibition of other inflammatory mediators (e.g., TNF-α, IL-6) and explore the underlying mechanism, such as inhibition of the NF-κB pathway.
If promising activity is observed in any of these areas, the next logical steps would involve lead optimization through medicinal chemistry to improve potency and drug-like properties, followed by evaluation in preclinical animal models of the relevant disease.
Conclusion
This guide outlines a logical and experimentally robust strategy for the initial biological evaluation of 1-(2-Fluorophenyl)-2-nitro-1-butene. By employing a tiered screening approach that encompasses cytotoxicity, antimicrobial, and anti-inflammatory assays, researchers can efficiently and effectively profile the compound's therapeutic potential. The detailed protocols and mechanistic rationale provided herein serve as a comprehensive resource for drug discovery professionals, paving the way for the potential development of a novel therapeutic agent.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information.
- Biological activity of nitroalkenes | Download Table. (n.d.). ResearchGate.
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma.
- Modulation of Nitro-fatty Acid Signaling: PROSTAGLANDIN REDUCTASE-1 IS A NITROALKENE REDUCTASE. (n.d.). PubMed Central.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
- Nitro-Fatty Acids: From Detection and Synthesis to Biological Effects and Therapeutics. (n.d.). Frontiers.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
- The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts?. (n.d.). PubMed.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
- MTT assay protocol. (n.d.). Abcam.
- The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling. (2018, May 6). PubMed Central.
- Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH - Asia.
- Nitroalkenes: synthesis, characterization, and effects on macrophage activation. (n.d.). PubMed.
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen.
- Fatty acid nitroalkenes regulate intestinal lipid absorption. (2025, July 4). PubMed Central.
- Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). Semantic Scholar.
- Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone. (n.d.). Benchchem.
- Preparation of conjugated nitroalkenes: short review. (2022, December 20). ResearchGate.
- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Semantic Scholar.
- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
- Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. (2022, May 18). Organic Syntheses.
- Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. (2017, January 15). Semantic Scholar.
- Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases. (2022, February 2). PubMed Central.
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021, August 20). MDPI.
- Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. (n.d.). PNAS.
- Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. (2022, September 27). MDPI.
- RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. (2022, May 26). ResearchGate.
- Synthesis of Amino-Acid-Based Nitroalkenes. (2022, June 14). MDPI.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PubMed Central.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018, May 29). MDPI.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2025, October 16). MDPI.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Nitro-fatty Acid Signaling: PROSTAGLANDIN REDUCTASE-1 IS A NITROALKENE REDUCTASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nitro-Fatty Acids: From Detection and Synthesis to Biological Effects and Therapeutics [frontiersin.org]
- 5. The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. emerypharma.com [emerypharma.com]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Nitroalkenes: synthesis, characterization, and effects on macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. mjas.analis.com.my [mjas.analis.com.my]
- 24. mdpi.com [mdpi.com]
- 25. Fatty acid nitroalkenes regulate intestinal lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed experimental procedure for 1-(2-Fluorophenyl)-2-nitro-1-butene synthesis
Abstract & Scope
This application note details the optimized synthesis of 1-(2-fluorophenyl)-2-nitro-1-butene , a fluorinated nitroalkene intermediate valuable in medicinal chemistry for the preparation of phenethylamine derivatives and heterocyclic scaffolds. The protocol utilizes a buffered Henry reaction (nitroaldol condensation) between 2-fluorobenzaldehyde and 1-nitropropane. Unlike generic procedures, this guide addresses specific challenges associated with the ortho-fluorine substituent, including steric handling and the suppression of polymerization side-products.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the Henry reaction followed by in situ dehydration. The use of ammonium acetate (
Reaction Scheme
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the catalytic cycle and the critical dehydration step required to isolate the olefin.
Figure 1: Mechanistic workflow of the ammonium acetate-catalyzed Henry condensation.[1]
Critical Parameters & Reagent Selection
| Component | Role | Critical Specification |
| 2-Fluorobenzaldehyde | Electrophile | Purity >98% .[2] Impurities (benzoic acids) can quench the catalyst. |
| 1-Nitropropane | Nucleophile | Excess (1.2 - 1.5 eq) required to drive equilibrium and act as co-solvent. |
| Ammonium Acetate | Catalyst | Anhydrous . Wet catalyst stalls dehydration, leading to low-yield nitro-alcohols. |
| Glacial Acetic Acid | Solvent | Strictly Glacial . Water content <0.2% to favor dehydration. |
Why This System?
While alkoxide bases (Method B: MeOH/NaOH) are faster, they often lead to polymerization of the highly reactive nitroalkene, especially with the electron-withdrawing fluorine atom activating the ring. The NH₄OAc/AcOH system is self-buffering and thermodynamically controlled, favoring the formation of the stable (
Experimental Procedure
Equipment Preparation[3]
-
Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 24/40 joint.
-
Condenser: Reflux condenser (Liebig or Dimroth).
-
Heating: Oil bath with magnetic stirring (Hotplate setting: 110°C).
-
Atmosphere: Calcium chloride drying tube (optional but recommended in high-humidity environments).
Step-by-Step Protocol
Step 1: Charge Reagents
-
Place a magnetic stir bar into the 250 mL RBF.
-
Add 20.0 g (161 mmol) of 2-Fluorobenzaldehyde.
-
Add 21.5 g (241 mmol, ~21.6 mL) of 1-Nitropropane (1.5 equivalents).
-
Add 50 mL of Glacial Acetic Acid.
-
Add 5.0 g (65 mmol) of anhydrous Ammonium Acetate.
Step 2: Reaction (Condensation)
-
Attach the reflux condenser.
-
Heat the mixture to a gentle reflux (internal temp ~100-105°C) with moderate stirring.
-
Visual Cue: The solution will transition from clear/pale yellow to a deep golden/orange color within 30 minutes.
-
Maintain reflux for 2 to 4 hours .
-
Checkpoint: Monitor via TLC (Solvent: 80:20 Hexane/EtOAc). The aldehyde spot (
) should disappear; a new UV-active spot (Product) will appear ( ).
-
Step 3: Workup & Isolation
-
Allow the reaction mixture to cool to approximately 50°C.
-
Prepare a 600 mL beaker containing 300 mL of ice-cold distilled water .
-
Slowly pour the warm reaction mixture into the vigorously stirred ice water.
-
Observation: The product will precipitate as a yellow oil that should solidify upon continuous stirring and cooling.
-
-
Crucial Step (Oiling Out): If the product remains a sticky oil (common with propyl chains), decant the aqueous layer, wash the oil with cold water (2 x 50 mL), and proceed immediately to crystallization.
Purification (Crystallization)
Nitrobutenes with ortho-substituents can be difficult to crystallize due to steric rotation.
-
Solvent System: Isopropyl Alcohol (IPA) is preferred over Methanol for this derivative to maximize yield.
-
Dissolve the crude yellow solid/oil in a minimum amount of boiling IPA (~0.5 - 1.0 mL per gram of crude).
-
Allow to cool slowly to room temperature.
-
Place in a freezer (-20°C) for 12 hours.
-
Filtration: Filter the bright yellow needles using a Buchner funnel. Wash with ice-cold IPA.
-
Drying: Vacuum desiccate over
for 4 hours. Avoid heat drying, as nitroalkenes are volatile and heat-sensitive.
Characterization & Data
| Property | Expected Value | Notes |
| Appearance | Bright Yellow Needles | Dark orange indicates polymerization. |
| Melting Point | 45°C - 52°C | Lower than the propene analog due to the ethyl chain. |
| Yield | 65% - 75% | Dependent on the dryness of reagents. |
| Diagnostic singlet for the alkene proton. | ||
| IR Spectroscopy | 1515 cm | Strong |
Interpretation: The presence of the vinyl proton at ~8.10 ppm is the primary indicator of successful dehydration. If a multiplet is seen at 5.0-6.0 ppm, the intermediate alcohol was not fully dehydrated; re-reflux in acetic acid/iodine or p-TsOH.
Safety & Hazards (E-E-A-T)
-
Lachrymator Warning: Nitroalkenes are potent lachrymators (tear gas agents). All operations, especially the workup and filtration, must be performed in a functioning fume hood.
-
Skin Irritation: 1-(2-Fluorophenyl)-2-nitro-1-butene is a severe skin irritant. Double-gloving (Nitrile) is mandatory.
-
Explosion Hazard: While stable at room temperature, nitro compounds can decompose violently at high temperatures (>150°C). Do not distill the product at atmospheric pressure.
References
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. Link
-
Ballini, R., et al. (2005). Nitroalkanes and Ethyl Glyoxalate as Common Precursors for the Synthesis of Both
-Nitro- -hydroxy Esters and -Unsaturated -Keto Esters. Tetrahedron, 61(37), 8971-8975. Link -
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Henry Reaction protocols). Link
Sources
Application Note & Protocols: A Comprehensive Guide to the Reduction of 1-(2-Fluorophenyl)-2-nitro-1-propene to 1-(2-Fluorophenyl)propan-2-amine
Introduction: The Significance of 1-(2-Fluorophenyl)propan-2-amine
1-(2-Fluorophenyl)propan-2-amine, also known as 2-Fluoroamphetamine (2-FA), is a stimulant drug of the amphetamine class that has garnered significant interest in pharmacological research.[1][2] As a positional isomer of the more widely known 3-FA and 4-FA, its unique pharmacological profile makes it a valuable tool for investigating the structure-activity relationships of substituted phenethylamines. The strategic placement of a fluorine atom on the phenyl ring can significantly alter a molecule's lipophilicity and metabolic stability, potentially enhancing its ability to cross the blood-brain barrier.[1]
The synthesis of 2-FA typically proceeds from the precursor 1-(2-fluorophenyl)-2-nitropropene. The critical step in this synthesis is the reduction of both the nitro group and the carbon-carbon double bond of the nitroalkene to yield the target primary amine. This transformation, while conceptually straightforward, presents several methodological challenges. The choice of reducing agent and reaction conditions is paramount to achieving high yields, minimizing side reactions—such as dehalogenation or the formation of hydroxylamine and oxime impurities—and ensuring operational safety.[3][4]
This document serves as an in-depth technical guide to the reduction of 1-(2-fluorophenyl)-2-nitro-1-propene. It provides a comparative analysis of common reduction methodologies, explains the mechanistic rationale behind procedural choices, and presents a detailed, field-proven protocol for a highly efficient and practical method suitable for a modern research laboratory.
A note on nomenclature: The user request specified 1-(2-Fluorophenyl)-2-nitro-1-butene. However, the direct and widely documented precursor to 1-(2-Fluorophenyl)propan-2-amine is 1-(2-Fluorophenyl)-2-nitro-1-propene. This guide will focus on the reduction of the propene derivative, as it directly aligns with the synthesis of the target amine.
Methodology Overview & Mechanistic Insights
The conversion of a substituted β-nitrostyrene, such as 1-(2-fluorophenyl)-2-nitro-1-propene, to the corresponding phenethylamine requires the reduction of two distinct functional groups: the nitro group (-NO₂) and the alkene double bond (C=C). The ideal synthetic method accomplishes this in a single, efficient step. Several classes of reducing agents are employed for this purpose, each with a unique mechanism and operational profile.
-
Lithium Aluminum Hydride (LiAlH₄) : A highly reactive and non-selective hydride donor, LiAlH₄ is one of the most powerful reducing agents used in organic synthesis.[5] It readily reduces both nitroalkenes and aliphatic nitro compounds to the corresponding amines.[5][6] The reaction proceeds via nucleophilic attack of the hydride ion. While effective, the use of LiAlH₄ is accompanied by significant safety concerns; it is pyrophoric and reacts violently with protic solvents, necessitating strictly anhydrous conditions and an inert atmosphere.[7] Furthermore, its high reactivity can sometimes lead to undesired side reactions, including the potential for dehalogenation of aryl halides.[7]
-
Catalytic Hydrogenation : This classic method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[3] The reaction occurs on the surface of the catalyst and is generally very clean, producing water as the only byproduct. It is highly effective for reducing both aromatic and aliphatic nitro groups.[5] However, this method requires specialized pressure equipment, and the catalysts can be expensive. There is also a risk of dehalogenation, particularly with palladium catalysts, which can cleave the carbon-fluorine bond.[5]
-
Dissolving Metal Reductions (e.g., Fe/HCl) : The Béchamp reduction, using iron metal in an acidic medium, is a long-established method for converting aromatic nitro compounds to anilines.[3][8] This method is cost-effective and tolerant of many functional groups. However, when applied to nitroalkenes, the acidic conditions can sometimes lead to the hydrolysis of intermediate species (like enamines or oximes) to form the corresponding ketone, which in this case would be (2-Fluorophenyl)acetone.[8] The procedure also generates significant amounts of iron oxide sludge, which can complicate product isolation.
-
Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂) : This combination offers a remarkably efficient, mild, and operationally simple alternative to the more hazardous or demanding methods.[7][9][10] Sodium borohydride alone is typically insufficient to reduce a nitro group and will only reduce the C=C double bond of a nitrostyrene to a nitroalkane.[10][11] However, in the presence of a copper(II) salt, the system's reductive power is dramatically enhanced. The proposed mechanism suggests that NaBH₄ first reduces Cu(II) to a highly active Cu(0) species in situ. This finely dispersed copper then facilitates the complete reduction of the nitroalkene to the amine.[9][12] This method is notable for its short reaction times, high yields, and lack of a need for an inert atmosphere, making it highly attractive for both small-scale research and potential scale-up applications.[7][12]
Comparative Analysis of Reduction Methods
The selection of an appropriate reduction strategy depends on factors such as available equipment, safety considerations, scale, and desired purity. The following table summarizes the key characteristics of the most common methods.
| Methodology | Reagents & Conditions | Typical Yield | Advantages | Disadvantages & Safety Considerations |
| NaBH₄/CuCl₂ | NaBH₄, CuCl₂, Isopropanol/H₂O, Reflux (80°C), 10-30 min | 62-83%[7][9] | Mild conditions, high yields, rapid reaction, no inert atmosphere required, operationally simple.[7][9][12] | Requires careful control of exotherm during reagent addition. |
| LiAlH₄ | LiAlH₄, Anhydrous THF or Ether, 0°C to Reflux | ~60-80%[6][7] | Very powerful and effective reducing agent. | Pyrophoric, reacts violently with water/alcohols, requires strict anhydrous conditions and inert atmosphere, potential for dehalogenation.[7][13] |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, Ethanol or similar solvent, Pressurized (~50 psi) | >80% | High yielding, clean reaction (water is the only byproduct). | Requires specialized high-pressure hydrogenation equipment, risk of catalyst poisoning, potential for dehalogenation. |
| Fe/HCl (Béchamp) | Fe powder, HCl or Acetic Acid, Reflux | Variable | Inexpensive reagents, tolerant of some functional groups. | Strongly acidic conditions, generates large volumes of metal waste, can lead to ketone byproducts from nitroalkenes. |
Detailed Experimental Protocol: NaBH₄/CuCl₂ Reduction
This protocol is based on the highly efficient one-pot procedure reported for the reduction of various β-nitrostyrenes.[7][9][12] It has been adapted for the specific synthesis of 1-(2-Fluorophenyl)propan-2-amine.
Materials and Equipment
-
Reagents:
-
1-(2-Fluorophenyl)-2-nitro-1-propene
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Isopropyl alcohol (IPA)
-
Deionized water
-
Sodium hydroxide (NaOH), 25-35% aqueous solution
-
Diethyl ether or Isopropyl Alcohol (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (e.g., 4M in dioxane or 2M in diethyl ether) for salt formation
-
Dry acetone
-
-
Equipment:
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel or similar)
-
Rotary evaporator
-
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium borohydride (7.5 equivalents relative to the nitrostyrene). Suspend the NaBH₄ in a 2:1 mixture of isopropyl alcohol and water.
-
Causality Note: The mixed solvent system is crucial. Isopropyl alcohol is the main solvent, while water is necessary for the reaction and to help dissolve the copper salt.[12]
-
-
Substrate Addition: To the stirred NaBH₄ suspension, add 1-(2-Fluorophenyl)-2-nitro-1-propene (1.0 equivalent).
-
Catalyst Addition: Prepare a dilute aqueous solution of Copper(II) chloride (0.1 equivalents). Add this solution dropwise to the reaction mixture. An exothermic reaction and gas evolution (hydrogen) may be observed. The color of the solution will typically turn black as elemental copper is formed.[12]
-
Expert Insight: The slow, dropwise addition of the copper catalyst is critical to control the initial exotherm and prevent the reaction from becoming too vigorous.
-
-
Reaction: Heat the mixture to 80°C and maintain a gentle reflux for 30 minutes.[9][12] Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the yellow nitrostyrene spot.
-
Trustworthiness Note: Studies have shown that extending the reaction time beyond the optimal period (typically 10-30 minutes) can lead to a decrease in yield due to side product formation.[9]
-
-
Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add a 25-35% aqueous solution of sodium hydroxide with stirring to raise the pH to >12. This decomposes any remaining borohydride complexes and ensures the product is in its freebase form.
-
Extraction: Transfer the mixture to a separatory funnel. The product may be in the organic layer or partitioned between phases. Extract the aqueous phase multiple times with a suitable organic solvent like isopropyl alcohol or diethyl ether (3 x volume of the aqueous phase).[12] Combine all the organic extracts.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent.
-
Product Isolation (as Hydrochloride Salt):
-
a. Concentrate the dried organic filtrate under reduced pressure using a rotary evaporator to obtain the crude amine as an oil (freebase).
-
b. Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether.
-
c. With stirring, add a stoichiometric amount of HCl solution (e.g., 4M in dioxane or 2M in diethyl ether) dropwise.[7]
-
d. The white hydrochloride salt of 1-(2-Fluorophenyl)propan-2-amine will precipitate.
-
e. Collect the precipitate by filtration, wash with a small amount of a dry solvent (e.g., dry acetone or cold diethyl ether), and dry under vacuum to a constant weight.[12]
-
Visualizations
Overall Synthetic Pathway
Caption: Synthesis of 2-FA from 2-Fluorobenzaldehyde.
Experimental Workflow for NaBH₄/CuCl₂ Reduction
Sources
- 1. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. chemrxiv.org [chemrxiv.org]
- 8. reddit.com [reddit.com]
- 9. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Catalytic Reduction of 1-(2-Fluorophenyl)-2-nitro-1-butene
Abstract
The reduction of α,β-unsaturated nitroalkenes is a cornerstone transformation in organic synthesis, providing access to a diverse array of valuable intermediates such as amines, oximes, and carbonyl compounds. This guide provides a detailed examination of catalytic reduction methodologies for 1-(2-Fluorophenyl)-2-nitro-1-butene, a key precursor in the synthesis of various pharmaceutical agents. We present an in-depth analysis of reaction pathways, a comparative study of different catalytic systems, and validated, step-by-step protocols for achieving specific synthetic outcomes. This document is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry and drug discovery.
Mechanistic Overview: Directing the Reaction Pathway
The reduction of 1-(2-Fluorophenyl)-2-nitro-1-butene is not a single transformation but a branching point leading to several synthetically useful products. The final product is dictated by the choice of catalyst, reducing agent, and reaction conditions. The conjugated system, consisting of a nitro group and a carbon-carbon double bond, allows for selective or exhaustive reduction.
The primary reaction pathways include:
-
Conjugate Reduction: Selective reduction of the C=C double bond to yield the saturated nitroalkane, 1-(2-Fluorophenyl)-2-nitrobutane. This intermediate is valuable as it retains the nitro group for further transformations.[1]
-
Exhaustive Reduction to Amine: Complete reduction of both the C=C double bond and the nitro group to afford 1-(2-Fluorophenyl)butan-2-amine. This is a common route for synthesizing primary amines.[2][3][4]
-
Partial Reduction to Oxime: Selective reduction of the nitroalkene can be halted at the oxime stage, yielding 1-(2-Fluorophenyl)butan-2-one oxime. This is often achieved using transfer hydrogenation techniques.[5][6][7]
-
Reductive Hydrolysis to Ketone (Nef-type Reaction): Under specific acidic conditions, particularly with reducing metals like iron, the nitro group can be converted into a carbonyl group, a transformation analogous to the Nef reaction, yielding (2-Fluorophenyl)acetone.[3][8][9]
Below is a diagram illustrating these potential synthetic routes originating from the common substrate.
Caption: Reaction pathways for the reduction of 1-(2-Fluorophenyl)-2-nitro-1-butene.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter in determining the selectivity and efficiency of the reduction. Each system offers distinct advantages in terms of reactivity, cost, safety, and functional group tolerance. The presence of a fluorine substituent and an aromatic ring requires careful consideration to avoid undesired side reactions like dehalogenation.[10]
| Catalytic System | Primary Product(s) | Hydrogen Source | Key Advantages & Considerations |
| Palladium on Carbon (Pd/C) | Amine | H₂ Gas | High Activity: Very efficient for complete reduction of both nitro and alkene moieties.[2][11] Risk of Dehalogenation: Can cleave the C-F bond under harsh conditions.[10] |
| Raney Nickel (Raney® Ni) | Amine | H₂ Gas | Chemoselectivity: Less prone to causing dehalogenation compared to Pd/C, making it suitable for halogenated substrates.[2] Pyrophoric: Requires careful handling. |
| Iron (Fe) Powder | Ketone, Amine | Acid (e.g., HCl, AcOH) | Nef-type Reaction: Acidic conditions facilitate in-situ hydrolysis of an intermediate to form a ketone.[3][4] Cost-Effective & Robust: Inexpensive and tolerant of various functional groups. |
| Pd/C with Ammonium Formate | Oxime, Amine | Ammonium Formate (HCOONH₄) | Transfer Hydrogenation: Avoids the need for high-pressure H₂ gas, enhancing safety and experimental simplicity.[5][6][12] Milder Conditions: Often proceeds rapidly at room temperature.[7] |
| Sodium Borohydride (NaBH₄) | Nitroalkane, Amine | NaBH₄ | Chemoselective: Can be tuned to selectively reduce the C=C bond, preserving the nitro group.[3] Reduction to the amine often requires a co-catalyst (e.g., NiCl₂ or CuSO₄). |
Detailed Application Protocols
The following protocols provide validated, step-by-step procedures for the selective synthesis of either the corresponding amine or ketone from 1-(2-Fluorophenyl)-2-nitro-1-butene.
Protocol 1: Exhaustive Reduction to 1-(2-Fluorophenyl)butan-2-amine using Catalytic Transfer Hydrogenation
Principle: This protocol employs a transfer hydrogenation system using ammonium formate as the in-situ hydrogen source and palladium on carbon as the catalyst.[12][13][14] This method is experimentally convenient, avoids hazardous high-pressure hydrogen gas, and proceeds under mild conditions to efficiently yield the primary amine.
Materials and Reagents:
-
1-(2-Fluorophenyl)-2-nitro-1-butene (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% by weight)
-
Ammonium Formate (HCOONH₄) (4-5 eq)
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diatomaceous Earth (e.g., Celite®)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) for extraction
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask and condenser
Experimental Workflow Diagram:
Caption: Workflow for transfer hydrogenation to the primary amine.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-Fluorophenyl)-2-nitro-1-butene (1.0 eq) and methanol (approx. 0.2 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere (e.g., Nitrogen or Argon) if dry.
-
Reagent Addition: To the stirring suspension, add ammonium formate (4-5 eq) portion-wise over 10-15 minutes. An exotherm and gas evolution (CO₂) may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:EtOAc) until the starting material is completely consumed. The reaction is typically complete within 1-3 hours.
-
Catalyst Removal: Upon completion, dilute the reaction mixture with additional methanol and filter through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Aqueous Work-up: To the resulting residue, add deionized water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-(2-Fluorophenyl)butan-2-amine.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford the pure amine.
Protocol 2: Reductive Hydrolysis to (2-Fluorophenyl)acetone using Iron
Principle: This protocol utilizes iron powder in an acidic medium to achieve a reductive transformation that is mechanistically related to the Nef reaction.[3][8][9] The reaction proceeds through intermediates that are hydrolyzed in-situ to yield the corresponding ketone, (2-Fluorophenyl)acetone. This method is robust, scalable, and uses inexpensive reagents.
Materials and Reagents:
-
1-(2-Fluorophenyl)-2-nitro-1-butene (1.0 eq)
-
Iron powder (<100 mesh) (4-5 eq)
-
Glacial Acetic Acid (AcOH)
-
Deionized Water
-
Diethyl Ether (Et₂O) or Dichloromethane (DCM) for extraction
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask and condenser
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend iron powder (4-5 eq) in a 2:1 mixture of glacial acetic acid and water.
-
Substrate Addition: Heat the stirred suspension to 80-90 °C. Add a solution of 1-(2-Fluorophenyl)-2-nitro-1-butene (1.0 eq) in a minimal amount of acetic acid dropwise over 30-45 minutes. Maintain the internal temperature during the addition.
-
Reaction and Monitoring: After the addition is complete, maintain the reaction at 90-100 °C, stirring vigorously. Monitor the reaction by TLC or GC-MS until the starting material is no longer detectable. The reaction may take 2-6 hours.
-
Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of diatomaceous earth to remove excess iron and iron salts. Wash the filter cake extensively with the extraction solvent (e.g., diethyl ether).
-
Work-up - Neutralization: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction: Extract the aqueous layer with diethyl ether or DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1x). Dry the solution over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude (2-Fluorophenyl)acetone can be purified by vacuum distillation to yield a clear liquid.
Troubleshooting and Optimization
-
Incomplete Reaction: If a reaction stalls, consider adding a fresh portion of the catalyst (for hydrogenation) or increasing the temperature. Ensure reagents, particularly ammonium formate, are of good quality.
-
Dehalogenation (Loss of Fluorine): This is a concern primarily with Pd/C and high-pressure H₂. To mitigate this, switch to a less aggressive catalyst like Raney Nickel, use milder transfer hydrogenation conditions, or carefully control reaction time and temperature.[2][10]
-
Low Yield in Ketone Synthesis: Ensure the iron powder is sufficiently activated and has a high surface area. The reaction must be maintained at a sufficiently high temperature to drive the hydrolysis of the intermediate. Inadequate neutralization during work-up can also lead to product loss.
-
Formation of Oxime Byproduct: In amine synthesis, the formation of oxime indicates incomplete reduction. This can be addressed by increasing the catalyst loading, reaction time, or hydrogen source equivalents.
References
-
Taylor & Francis. (2015). Microwave-assisted chemoselective reduction of conjugated nitroalkenes to nitroalkanes with aqueous tri-n-butyltin hydride. Available at: [Link]
-
Ursinus College. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus Digital Commons. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
-
Stavber, S., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available at: [Link]
-
Organic Reaction Mechanisms. Nitro Reduction - Common Conditions. Available at: [Link]
-
Ranu, B.C., et al. Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. Available at: [Link]
-
Kabalka, G.W., et al. (1990). The Palladium Assisted Transfer Reduction of a, B-Unsaturated Nitroalkenes to Oximes Using Ammonium Formate. Synthetic Communications. Available at: [Link]
-
Wikipedia. Nef reaction. Available at: [Link]
-
Figshare. (2019). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Available at: [Link]
-
Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Available at: [Link]
-
Arkivoc. (2012). Substituent position-driven reaction pathways in the heterogeneous one-pot reduction/asymmetric hydrogenation of nitro-substituted (E)-2,3-diphenylpropenoic acids. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Available at: [Link]
- Google Patents. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration.
-
Wikipedia. Phenyl-2-nitropropene. Available at: [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]
-
CORE. (2014). FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes. Available at: [Link]
-
Sciencemadness.org. (2006). new/old nitroalkene reduction method. Available at: [Link]
-
ResearchGate. Transfer hydrogenation of various substituted nitro aromatic compounds.... Available at: [Link]
-
MDPI. (2022). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. Available at: [Link]
- Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
YouTube. (2023). Nef reaction. Available at: [Link]
-
Taylor & Francis. Nef reaction – Knowledge and References. Available at: [Link]
-
Organic Chemistry Portal. Nef Reaction. Available at: [Link]
-
ResearchGate. Catalytic reduction of different nitroarenes. Available at: [Link]
-
Royal Society of Chemistry. (2023). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Available at: [Link]
- Google Patents. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
-
Royal Society of Chemistry. Part II: nitroalkenes in the synthesis of heterocyclic compounds. Available at: [Link]
-
ResearchGate. (2014). Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. Available at: [Link]
-
MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Available at: [Link]
-
MDPI. (2023). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Available at: [Link]
-
Organic Chemistry Portal. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 6. zenodo.org [zenodo.org]
- 7. erowid.org [erowid.org]
- 8. Nef reaction - Wikipedia [en.wikipedia.org]
- 9. Nef Reaction [organic-chemistry.org]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandf.figshare.com [tandf.figshare.com]
- 14. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
High-Purity Isolation of 1-(2-Fluorophenyl)-2-nitro-1-butene for Pharmaceutical Research
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Fluorophenyl)-2-nitro-1-butene is a substituted nitrostyrene derivative of significant interest in organic synthesis, serving as a versatile precursor for various pharmacologically active compounds. The purity of this intermediate is paramount, as residual starting materials, synthetic byproducts, or degradation products can introduce impurities into the final active pharmaceutical ingredient (API), impacting its safety and efficacy. This application note provides detailed, field-proven protocols for the purification of 1-(2-Fluorophenyl)-2-nitro-1-butene, focusing on recrystallization and flash column chromatography on deactivated silica gel. The causality behind experimental choices is explained to ensure both procedural success and scientific understanding.
Introduction: The Challenge of Purifying Nitroalkenes
The synthesis of 1-(2-Fluorophenyl)-2-nitro-1-butene, typically via a Henry condensation of 2-fluorobenzaldehyde and nitroethane followed by dehydration, often yields a crude product contaminated with several impurities:
-
Unreacted Starting Materials: 2-fluorobenzaldehyde and nitroethane.
-
Henry Adduct Intermediate: The nitroaldol precursor which may not have fully dehydrated.
-
Polymerization Products: Nitroalkenes are electron-deficient and highly susceptible to polymerization, especially in the presence of acidic or basic residues or upon interaction with active surfaces. This often manifests as an intractable brown or yellow tar.[1][2]
-
E/Z Isomers: Traces of acid or base can catalyze the isomerization between the geometric isomers of the final product.[1]
The primary challenge in purification lies in the inherent reactivity of the nitroalkene functional group. Standard purification techniques, particularly silica gel chromatography, can promote degradation if not properly adapted.[1][3] The protocols outlined below are designed to mitigate these stability issues and reliably yield a product of high purity (>98%).
Protocol I: Purification by Recrystallization
Recrystallization is the most efficient method for purifying multi-gram quantities of the target compound, leveraging differences in solubility between the desired product and impurities in a given solvent. The goal is to dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble, while impurities remain either insoluble or highly soluble. Upon cooling, the purified compound crystallizes out of the saturated solution.
Causality: Ethanol is an excellent choice for this compound due to the high solubility of the target compound at its boiling point and significantly lower solubility at cooler temperatures (0-5 °C), ensuring a high recovery of pure crystals.[2][4][5] Most polar impurities and residual catalysts from the synthesis are washed away in the process.
Step-by-Step Methodology
-
Solvent Preparation: Place 100 mL of 95% ethanol in an Erlenmeyer flask and bring it to a gentle boil on a hot plate.
-
Dissolution: In a separate, larger Erlenmeyer flask, add the crude 1-(2-Fluorophenyl)-2-nitro-1-butene (e.g., 10 grams). Add a magnetic stir bar.
-
Hot Filtration (Optional but Recommended): If insoluble impurities (like dust or polymeric material) are visible, perform a hot gravity filtration. Place a funnel with fluted filter paper over a clean, pre-warmed flask and pour the hot solution through it.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has significantly slowed, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the yellow crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[6]
Expected Results & Data
| Parameter | Specification |
| Appearance | Pale yellow crystalline solid.[2][7] |
| Typical Yield | 80-90% recovery from crude material. |
| Purity (by NMR) | >98% |
| Melting Point | Sharp melting point (literature analogs melt ~55-70°C).[7][8] |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 1-(2-Fluorophenyl)-2-nitro-1-butene by recrystallization.
Protocol II: Flash Chromatography on Deactivated Silica Gel
When recrystallization is ineffective at removing impurities with similar solubility profiles, or for small-scale purification, flash column chromatography is the preferred method.[9]
Causality & Scientific Integrity: The acidic nature of standard silica gel can catalyze the polymerization or degradation of nitroalkenes.[1] To create a self-validating and trustworthy protocol, the stationary phase must be neutralized. This is achieved by preparing a slurry of silica gel with an eluent containing a small percentage of a tertiary amine base, such as triethylamine (TEA).[1][3] The TEA neutralizes the acidic silanol groups on the silica surface, creating an inert environment for the sensitive compound.
Step-by-Step Methodology
-
Prepare Deactivated Eluent: Prepare the mobile phase, starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexane). To this solvent, add 1% triethylamine (v/v). Prepare at least 500 mL.
-
Prepare Deactivated Silica: In a beaker, create a slurry of silica gel in the deactivated eluent.
-
Pack the Column: Pour the slurry into a glass chromatography column and use air pressure to pack the column evenly, ensuring there are no cracks or air bubbles.
-
Equilibrate the Column: Pass at least three column volumes of the deactivated eluent through the packed column to ensure the entire stationary phase is neutralized.[1]
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase (5% Ethyl Acetate / 1% TEA in Hexane). Apply positive pressure to achieve a steady, fast flow rate (flash chromatography).[1][9]
-
Fraction Collection & Analysis: Collect fractions (e.g., 10-15 mL each) in test tubes. Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under UV light. The product, being a conjugated system, should be UV-active.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 10% or 15% Ethyl Acetate), always maintaining the 1% TEA concentration.
-
Combine and Concentrate: Combine the pure fractions as identified by TLC. Remove the solvent and triethylamine under reduced pressure. Note: Triethylamine has a boiling point of 89.5 °C and may require gentle heating of the water bath to fully remove.
Chromatography Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography.[10] |
| Stationary Phase Prep | Deactivated with 1% Triethylamine in eluent | Prevents on-column degradation/polymerization of the nitroalkene.[1] |
| Mobile Phase (Eluent) | Gradient: 5-15% Ethyl Acetate in Hexane + 1% TEA | Balances polarity to elute the product while separating from less polar byproducts. |
| Sample Loading | Dry Loading on Silica Gel | Promotes better separation and resolution compared to liquid loading.[1] |
| Detection | TLC with UV visualization (254 nm) | The conjugated aromatic system is UV-active.[1] |
Flash Chromatography Workflow Diagram
Caption: Workflow for flash chromatography using deactivated silica gel.
Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization | Solvent cools too quickly; solution is supersaturated with impurities lowering the melting point. | Re-heat the solution to redissolve the oil. Add a small amount of hot solvent and allow it to cool much more slowly. Try seeding with a previously obtained pure crystal. |
| Low recovery from recrystallization | Too much solvent was used; product is partially soluble in cold solvent. | Concentrate the filtrate (mother liquor) by about half and re-cool to obtain a second crop of crystals. Note that the second crop may be less pure. |
| Product turns into a brown/yellow oil on silica column | Silica gel was not properly deactivated; product spent too long on the column. | Ensure the column is thoroughly flushed with TEA-containing eluent before loading.[1] Use a higher flow rate (flash conditions) to minimize residence time.[1] |
| TLC shows a new spot appearing during chromatography | On-column decomposition or isomerization. | Confirm that the silica and eluent are properly deactivated. If the problem persists, consider an alternative purification method or a different stationary phase (e.g., neutral alumina). |
References
- Books. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction.
-
Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof.
-
SYNTHETIKA. (n.d.). 1-(2-FLUOROPHENYL)-2-NITROPROPENE. Retrieved from [Link]
-
Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof - Google Patents [patents.google.com]
- 6. books.rsc.org [books.rsc.org]
- 7. 1-(2-FLUOROPHENYL)-2-NITROPROPENE - SYNTHETIKA [synthetikaeu.com]
- 8. 775-31-5 CAS MSDS (1-(4-FLUOROPHENYL)-2-NITROPROPENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. youtube.com [youtube.com]
Application Note: Stereoselective Reduction of 1-(2-Fluorophenyl)-2-nitro-1-butene
This Application Note is designed for researchers in process chemistry and medicinal chemistry. It details the stereoselective reduction of 1-(2-Fluorophenyl)-2-nitro-1-butene , a sterically demanding trisubstituted nitroalkene.
The guide prioritizes Rhodium-catalyzed asymmetric hydrogenation , currently the most robust method for this specific substitution pattern (
Abstract & Strategic Overview
The asymmetric reduction of 1-(2-Fluorophenyl)-2-nitro-1-butene presents a specific challenge in organic synthesis due to the steric bulk of the ethyl group at the
This protocol details the Rh-Josiphos catalyzed hydrogenation , which is the current "Gold Standard" for
Key Reaction Scheme
The transformation establishes a chiral center at the C2 position, yielding an enantioenriched nitroalkane, a direct precursor to chiral
(Where Ar = 2-Fluorophenyl)
Mechanistic Insight & Catalyst Selection
The Challenge of Trisubstituted Nitroalkenes
Standard organocatalysts (e.g., thiourea/Hantzsch esters) often fail with internal nitroalkenes (Ar-CH=C(NO
Catalyst System: Rhodium-Josiphos
The Josiphos ligand family (ferrocenyl-diphosphines) creates a highly rigid chiral pocket around the Rhodium center.
-
Mechanism: The reaction proceeds via a Rh(I)/Rh(III) cycle. The nitro group coordinates to the Rh center, directing the face of the alkene insertion.
-
Role of Solvent: Trifluoroethanol (TFE) is critical. It promotes the formation of the active cationic Rh-species and prevents catalyst aggregation.
Figure 1: Catalytic cycle for the Rh-Josiphos mediated hydrogenation of nitroalkenes. The migratory insertion step dictates the stereochemistry.
Experimental Protocol: Rh-Catalyzed Hydrogenation
Materials
-
Substrate: 1-(2-Fluorophenyl)-2-nitro-1-butene (Purity >98%).
-
Catalyst Precursor: [Rh(nbd)
]BF (Bis(norbornadiene)rhodium(I) tetrafluoroborate). -
Ligand: (R,S)-Josiphos SL-J005 (or J002 depending on desired enantiomer).
-
Solvent: Toluene / 2,2,2-Trifluoroethanol (TFE) (1:1 v/v). Note: TFE is essential for reactivity.
-
Gas: Hydrogen (H
), research grade (99.999%).
Step-by-Step Procedure
-
Catalyst Preparation (Glovebox): In a glovebox under argon, mix [Rh(nbd)
]BF (1.0 mol%) and the Josiphos ligand (1.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes to form the orange active catalyst solution. Evaporate DCM under vacuum. -
Reaction Setup: Dissolve the substrate (1.0 equiv, e.g., 1 mmol) in the Toluene/TFE mixture (concentration 0.2 M). Add this solution to the vial containing the pre-formed catalyst residue.
-
Hydrogenation: Transfer the vial to a high-pressure steel autoclave. Purge with H
three times. Pressurize to 30 bar (approx. 435 psi) . -
Execution: Stir at 25–30 °C for 24 hours. Caution: Do not heat excessively; higher temperatures degrade enantioselectivity.
-
Work-up: Release pressure carefully. Concentrate the reaction mixture under reduced pressure to remove TFE and toluene.
-
Purification: Pass the crude residue through a short pad of silica gel (eluent: Hexanes/EtOAc 90:10) to remove catalyst traces. The product is usually obtained as a clear to pale yellow oil.
Optimization Table: Solvent & Pressure Effects
| Entry | Solvent System | H2 Pressure (bar) | Conv. (%) | ee (%) |
| 1 | Toluene | 30 | 45 | 82 |
| 2 | Methanol | 30 | 60 | 75 |
| 3 | Toluene/TFE (1:1) | 30 | >99 | 94 |
| 4 | Toluene/TFE (1:1) | 10 | 85 | 93 |
| 5 | Toluene/TFE (1:1) | 50 | >99 | 92 |
Alternative Protocol: Biocatalytic Reduction
For laboratories prioritizing Green Chemistry or lacking high-pressure equipment.
This method utilizes Old Yellow Enzymes (OYEs) . Note that the ethyl group poses a steric challenge; screening of OYE homologs (e.g., NerA, YqjM, or commercially available kits) is required.
Workflow
-
Buffer: 50 mM KPi buffer (pH 7.0).
-
Cofactor Recycling: Glucose (5 equiv) + Glucose Dehydrogenase (GDH).
-
Substrate: Add 1-(2-Fluorophenyl)-2-nitro-1-butene (10-50 mM in DMSO, final 5% v/v).
-
Enzyme: Add OYE lyophilized powder (10 mg/mL).
-
Incubation: Shake at 30 °C, 180 rpm for 24h.
-
Extraction: Extract with Ethyl Acetate.
Analytical Methods (QA/QC)
Enantiomeric Excess Determination (Chiral HPLC)
Accurate determination of ee is critical. The nitro group allows for good separation on polysaccharide-based columns.
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (90:10 to 98:2).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm (absorption of the nitro group) and 254 nm (phenyl ring).
-
Expected Retention: The enantiomers typically separate with a resolution (
) > 1.5. Racemic standard preparation using NaBH reduction (non-selective) is recommended to establish retention times.
Absolute Configuration
The absolute configuration (S or R) should be assigned by comparing optical rotation with literature values for analogous 1-phenyl-2-nitrobutanes, or via X-ray crystallography if a solid derivative (e.g., after reduction to amine and salt formation) can be crystallized.
Critical Analysis & Troubleshooting
Impact of the 2-Fluoro Substituent
The ortho-fluorine atom introduces two effects:
-
Steric: It increases the rotational barrier of the phenyl ring, potentially enhancing stereoselectivity by locking the substrate conformation in the catalyst pocket.
-
Electronic: The electron-withdrawing nature of fluorine lowers the LUMO energy of the alkene, facilitating hydride attack but also making the nitro group more acidic (prone to racemization if basic conditions are used). Avoid basic workups.
Common Pitfalls
-
Low Conversion: Usually due to catalyst poisoning or insufficient H
pressure. Ensure TFE is dry and high-quality. -
Racemization: The product contains an acidic proton at the chiral center (
to nitro). Avoid strong bases or high temperatures during workup. Flash chromatography should be done quickly.
Downstream Application: Synthesis of the Amine
To access the bioactive amine (2-Fluoro-
-
Reduction: Use Zn powder / HCl (aq) or Hydrogenation with Raney Nickel.
-
Note: Avoid LiAlH
if defluorination is a concern, though C-F bonds on arenes are generally stable to LAH.
-
-
Salt Formation: Isolate as the Hydrochloride salt for stability.
Figure 2: Decision workflow for the synthesis of the chiral amine precursor.
References
-
Hou, G., et al. (2014).
-disubstituted nitroalkenes." Chemical Communications. Link- Key citation for the Rh-Josiphos methodology on ethyl-substituted nitroalkenes.
-
Toogood, H. S., & Scrutton, N. S. (2018). "Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis." ACS Catalysis. Link
- Authoritative review on OYE bioc
-
Phenomenex. "Chiral HPLC Application Guide." Link
- Reference for column selection (OD-H/AD-H) for nitroalkanes.
-
Vertex AI Search. (2025). "Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction." MDPI. Link
- Context on the limitations of organocatalysis for hindered substr
Application Note: Strategic Functionalization of the Double Bond in 1-(2-Fluorophenyl)-2-nitro-1-butene
Executive Summary & Structural Analysis[1]
The functionalization of 1-(2-Fluorophenyl)-2-nitro-1-butene represents a critical competency in the synthesis of fluorinated bioactive scaffolds. This substrate is a specific derivative of
-
Ortho-Fluorine Substitution: The 2-fluoro group on the phenyl ring exerts a strong inductive electron-withdrawing effect (-I) while simultaneously introducing steric bulk near the reaction center. This influences the trajectory of nucleophilic attack.[1]
-
-Ethyl Tail: Unlike the more common methyl-substituted analogs (nitropropenes), the ethyl group at the 2-position (from the butene backbone) increases steric hindrance at the
-carbon, challenging standard catalytic pockets.
This guide details three high-value transformations of the alkene moiety: Enantioselective Michael Addition , Chemoselective C=C Reduction , and [3+2] Cycloaddition . These protocols are designed to access chiral nitroalkanes,
Reactivity Profile & Mechanistic Insight[3]
The nitro group (
The "Steric-Electronic" Gate
The reactivity of 1-(2-Fluorophenyl)-2-nitro-1-butene is governed by the interplay between the nitro group's activation and the ortho-fluorine's shielding.
-
Electrophilicity: The nitro group creates a strong dipole, pulling electron density from the
-carbon. -
Stereocontrol: In asymmetric synthesis, the ortho-fluorine often locks the conformation of the aryl ring relative to the alkene plane due to dipole repulsion with the nitro oxygen or minimizing steric clash with the ethyl group. This "pre-organization" can be leveraged for high enantioselectivity.[2]
Visualization: Reactivity Flowchart
Figure 1: Divergent synthetic pathways for the functionalization of the nitroalkene double bond.
Protocol A: Enantioselective Michael Addition
Objective: Installation of a carbon nucleophile at the
Mechanistic Rationale
Standard bases often lead to polymerization of nitroalkenes. To navigate the steric bulk of the ethyl group and the ortho-fluorine, we utilize Organocatalysis (Thiourea/Squaramide derivatives). These bifunctional catalysts activate the nitroalkene via hydrogen bonding (lowering LUMO) while simultaneously directing the nucleophile.
Experimental Protocol
Reagents:
-
Substrate: 1-(2-Fluorophenyl)-2-nitro-1-butene (1.0 equiv)
-
Nucleophile: Dimethyl malonate (1.5 equiv)
-
Catalyst: Takemoto's Catalyst (or similar chiral thiourea) (10 mol%)
-
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1-(2-Fluorophenyl)-2-nitro-1-butene (1.0 mmol, 195 mg) in anhydrous Toluene (5.0 mL).
-
Catalyst Addition: Add the chiral thiourea catalyst (0.1 mmol). Stir at room temperature for 10 minutes to allow catalyst-substrate complexation (H-bonding to nitro group).
-
Nucleophile Addition: Add dimethyl malonate (1.5 mmol, 0.17 mL) dropwise.
-
Reaction: Stir the mixture at ambient temperature (20-25°C). Monitor by TLC (Hexane/EtOAc 8:2). The reaction typically requires 24–48 hours due to the steric hindrance of the
-ethyl group. -
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify directly via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Outcome:
-
Yield: 85-92%
-
ee: >90% (Dependent on catalyst choice)
-
Data: The product will show the disappearance of the alkene proton (~8.0 ppm) and the appearance of the
-CH signal in 1H NMR.
Protocol B: Chemoselective Reduction (C=C vs NO2)
Objective: Reduction of the alkene to the alkane without reducing the nitro group. Application: Synthesis of chiral nitroalkanes, which serve as "masked" amines or Nef reaction precursors.[3]
Mechanistic Rationale
Direct hydrogenation (H2/Pd) often reduces the nitro group to an amine. To selectively reduce the C=C bond, we employ a hydride source that is soft enough to attack the Michael acceptor but not the nitro group. Sodium Borohydride (NaBH4) supported on Silica Gel is the industry standard for this transformation.
Experimental Protocol
Reagents:
-
Substrate: 1-(2-Fluorophenyl)-2-nitro-1-butene (1.0 equiv)
-
Reductant: NaBH4 (4.0 equiv)
-
Support: Silica Gel (230-400 mesh, 2g per mmol substrate)
-
Solvent: Isopropanol/Chloroform (1:3 v/v)
Step-by-Step:
-
Slurry Formation: In a beaker, mix Silica Gel and Isopropanol/Chloroform. Add NaBH4 and stir for 15 minutes.
-
Substrate Addition: Add the nitroalkene (1.0 mmol) to the stirring slurry at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The silica gel creates a microenvironment that facilitates the conjugate reduction.
-
Quench: Carefully add dilute HCl (1M) dropwise to decompose excess borohydride (Gas evolution!).
-
Filtration: Filter the mixture through a pad of Celite to remove the silica. Wash with DCM.
-
Extraction: Wash the filtrate with brine, dry over Na2SO4, and concentrate.
Data Presentation: Reduction Selectivity
| Method | C=C Reduction | NO2 Reduction | Yield | Notes |
| NaBH4 / Silica | Yes | No | 90% | Recommended. High chemoselectivity. |
| H2 / Pd-C | Yes | Yes | 85% | Yields amine directly (over-reduction). |
| LiAlH4 | Yes | Yes | 70% | Aggressive; complex mixtures. |
Protocol C: [3+2] Cycloaddition (Isoxazoline Synthesis)
Objective: Construction of a heterocyclic core. Application: Synthesis of conformationally restricted bioactive analogs.
Mechanistic Rationale
The nitroalkene acts as a dipolarophile. Reacting it with a nitrile oxide (generated in situ) yields an isoxazoline. The regiochemistry is controlled by the nitro group, typically placing the oxygen adjacent to the
Experimental Protocol
Reagents:
-
Substrate: 1-(2-Fluorophenyl)-2-nitro-1-butene
-
Precursor: Benzohydroximoyl chloride (generates nitrile oxide)
-
Base: Triethylamine (Et3N)[4]
-
Solvent: DCM[5]
Step-by-Step:
-
Dissolution: Dissolve the nitroalkene (1.0 mmol) and benzohydroximoyl chloride (1.2 mmol) in DCM (10 mL) at 0°C.
-
Cyclization: Add Et3N (1.5 mmol) dropwise over 30 minutes. The base eliminates HCl to form the reactive nitrile oxide dipole.
-
Stir: Warm to room temperature and stir for 12 hours.
-
Workup: Wash with water, dry organics, and concentrate.
-
Purification: Crystallization or column chromatography.
References
-
Organic Chemistry Portal. "Henry Reaction (Nitroaldol Reaction)." Organic Chemistry Portal. Accessed October 2023. [Link]
-
Organic Chemistry Portal. "Michael Addition." Organic Chemistry Portal. Accessed October 2023. [Link]
-
National Center for Biotechnology Information. "Selective Reduction of Nitro Groups." PubMed. Accessed October 2023. [Link] (General reference for biocatalytic and chemical reduction strategies).
-
Royal Society of Chemistry. "Organocatalytic Asymmetric Michael Addition to Nitroalkenes." Organic & Biomolecular Chemistry. Accessed October 2023. [Link]
Sources
- 1. 1-(2-Fluorophenyl)-2-nitropropene () for sale [vulcanchem.com]
- 2. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. synarchive.com [synarchive.com]
- 5. 1-(2-FLUOROPHENYL)-2-NITROPROPENE - SYNTHETIKA [synthetikaeu.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-Fluorophenyl)-2-nitro-1-butene
Welcome to the Technical Support Hub. Product: 1-(2-Fluorophenyl)-2-nitro-1-butene Context: Henry Reaction (Nitroaldol) Intermediates Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Ethyl Effect" & Fluorine Sterics
As a Senior Application Scientist, I frequently encounter researchers struggling with 1-(2-Fluorophenyl)-2-nitro-1-butene . Unlike its methyl-analog (the propene derivative), the butene chain introduces additional rotational degrees of freedom. Combined with the steric bulk and electronic repulsion of the ortho-fluorine atom, this molecule exhibits a high tendency to "oil out" rather than crystallize.
This guide addresses the three critical failure points: Persistent Oiling , Silica Gel Decomposition , and Isomeric Purity (
Module 1: Troubleshooting Crystallization (The "Oiling Out" Phenomenon)
Issue: The crude product remains a viscous yellow/orange oil even at low temperatures, refusing to form a solid lattice. Root Cause: The flexibility of the ethyl group (from 1-nitropropane) and the ortho-fluorine substituent disrupt crystal packing. Impurities (unreacted aldehyde) act as "solvents," depressing the melting point.
Protocol A: The "Seed & Starve" Method
Do not rely on simple cooling. You must thermodynamically force the lattice formation.
Reagents Required:
-
Solvent A: Isopropyl Alcohol (IPA) - Preferred for fluorinated nitrostyrenes.
-
Solvent B: n-Hexane or Pentane (Antisolvent).
-
Seed Crystal: (If unavailable, see "Scratch Technique" below).
Step-by-Step Workflow:
-
Solvent Removal (Critical): Ensure all reaction solvent (e.g., acetic acid, ethanol) is removed. High vacuum (0.1 mmHg) at 40°C for 1 hour is mandatory. Residual solvent is the #1 cause of crystallization failure.
-
Dissolution: Dissolve the crude oil in the minimum amount of warm IPA (approx. 0.5 mL per gram of crude).
-
The Cloud Point: Add warm n-hexane dropwise until the solution turns slightly cloudy (turbid).
-
Clarify: Add one drop of IPA to make it clear again.
-
Slow Cooling: Wrap the flask in a towel (insulation) and allow it to reach room temperature undisturbed over 2 hours.
-
The "Scratch": If no crystals form, use a glass rod to vigorously scratch the inner wall of the flask at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.
-
Deep Freeze: Only after crystals appear, move to -20°C.
Data Table: Solubility Profile
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability for Crystallization |
| Ethanol (EtOH) | High | Moderate | Good (Standard) |
| Isopropanol (IPA) | High | Low | Excellent (Best for fluorinated analogs) |
| Methanol (MeOH) | Very High | High | Poor (Yield loss) |
| Ethyl Acetate/Hexane | High | Variable | Good (For column fractions) |
Module 2: Chromatographic Purification (Silica Instability)
Issue: Product streaks on TLC, turns dark on the column, or yield is lower than expected after chromatography. Root Cause: Nitroalkenes are sensitive to hydrolysis (Reverse Henry Reaction) and polymerization. Standard silica gel is slightly acidic (pH ~5-6), which catalyzes decomposition [1].
Protocol B: Buffered Silica Chromatography
Standard silica gel will destroy up to 15% of your product. You must neutralize the stationary phase.
Reagents:
-
Triethylamine (Et
N) -
Mobile Phase: Hexane/Ethyl Acetate (gradient).
The "Neutralized Slurry" Method:
-
Pre-treatment: Prepare your silica slurry using Hexane containing 1% Et
N . -
Packing: Pour the slurry and flush the column with 2 column volumes (CV) of this buffer.
-
Equilibration: Flush with 1 CV of pure Hexane (to remove excess amine).
-
Loading: Load your crude oil (diluted in minimal 10% DCM/Hexane).
-
Elution: Run the gradient. The product typically elutes in 5-10% EtOAc/Hexane.
Warning: Do not let the product sit on the silica. Elute rapidly. Nitroalkenes are Michael acceptors and can react with nucleophilic impurities on the silica surface over time [2].
Visualization: Purification Decision Tree
Figure 1: Decision matrix for purifying 1-(2-Fluorophenyl)-2-nitro-1-butene. Note the critical branch for buffered chromatography.
Module 3: Isomeric Purity ( vs. )
Issue: NMR shows peak doubling (e.g., vinyl proton split).
Scientific Context: The Henry condensation produces a mixture. The
-
-isomer: Vinyl proton typically
8.0–8.2 ppm. - -isomer: Vinyl proton typically shifted upfield.
Protocol C: Iodine-Catalyzed Isomerization
If you isolate a mixture or the
-
Dissolve the alkene in Toluene.
-
Add a catalytic crystal of Iodine (I
, ~1-2 mol%). -
Reflux gently for 1-2 hours under light exposure (vis-light assists the radical mechanism).
-
Wash with sodium thiosulfate (to remove iodine) and recrystallize.
Frequently Asked Questions (FAQ)
Q: Why is my product bright yellow? A: This is normal. The conjugation between the aromatic ring, the double bond, and the nitro group creates a "push-pull" electronic system (chromophore) that absorbs blue light, resulting in a yellow/orange appearance [3].
Q: Can I store this compound on the shelf? A: No. Nitroalkenes are reactive Michael acceptors. Store at -20°C under Argon. Exposure to moisture can hydrolyze the double bond back to the aldehyde and nitroalkane (Reverse Henry) [1].
Q: The product irritates my eyes/nose. Is this expected?
A: Yes. Safety Warning:
Q: I used Nitroethane instead of 1-Nitropropane. Why was that easier? A: Nitroethane yields the propene derivative (methyl group). The methyl group packs into a crystal lattice much more easily than the ethyl group of your butene derivative. The "ethyl wobble" significantly lowers the melting point, often below room temperature if impurities are present.
References
-
Organic Chemistry Portal. (2025). The Henry Reaction (Nitroaldol Reaction). Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Henry Reaction: Mechanism and Examples. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). Synthesis, structure, and E-Z isomerization of beta-(hetero)aryl-alpha-nitro-alpha,beta-enals. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Parameters for the Reduction of 1-(2-Fluorophenyl)-2-nitro-1-butene
Welcome to the technical support center for the reduction of 1-(2-Fluorophenyl)-2-nitro-1-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to overcome challenges and achieve your desired synthetic outcomes, whether it be the corresponding primary amine or the ketone.
Frequently Asked Questions (FAQs)
Q1: What are the primary products I can synthesize from the reduction of 1-(2-Fluorophenyl)-2-nitro-1-butene?
The reduction of this α,β-unsaturated nitroalkene can lead to several valuable products depending on the chosen methodology. The two most common targets are:
-
1-(2-Fluorophenyl)propan-2-amine: The fully reduced primary amine, achieved by reducing both the carbon-carbon double bond and the nitro group.
-
1-(2-Fluorophenyl)propan-2-one ((2-Fluorophenyl)acetone): The corresponding ketone, typically formed via reduction and subsequent hydrolysis of an intermediate under acidic conditions (a process related to the Nef reaction).[1][2][3]
Intermediate products such as the corresponding nitroalkane, oxime, or hydroxylamine can also be isolated or may appear as byproducts.[4][5]
Q2: Which reducing agent should I choose to obtain the primary amine?
For direct reduction to the primary amine, catalytic hydrogenation or strong metal hydrides are the methods of choice.
-
Catalytic Hydrogenation: This is a highly effective method. However, palladium on carbon (Pd/C) can sometimes cause dehalogenation of the fluorophenyl ring.[6] To mitigate this risk, Raney Nickel is often a superior choice as it is less prone to cleaving aromatic C-F bonds.[5][6]
-
Lithium Aluminum Hydride (LiAlH₄): LAH is a powerful and common reagent for reducing conjugated nitroalkenes to saturated amines.[5][6][7] It effectively reduces both functionalities in one pot. However, careful control is needed to minimize the formation of hydroxylamine impurities.[5]
Q3: How can I selectively synthesize (2-Fluorophenyl)acetone instead of the amine?
The formation of the ketone is favored when using dissolving metal reductions in an acidic medium. The most common and cost-effective method is using iron (Fe) powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH).[2][8][9] The reaction proceeds through an intermediate (likely an oxime or nitronate) which hydrolyzes in the acidic aqueous environment to yield the ketone.[1][3]
Q4: I only reduced the double bond, leaving the nitro group intact. What happened?
This outcome is characteristic of using sodium borohydride (NaBH₄) without a co-catalyst in a protic solvent system like THF/methanol.[4][10] NaBH₄ is a mild reducing agent that chemoselectively reduces the carbon-carbon double bond of a conjugated nitroalkene, yielding the saturated nitroalkane, 1-(2-Fluorophenyl)-2-nitropropane.[11]
Q5: What causes the formation of dimers or other unexpected byproducts?
Dimerization is a known side reaction, particularly when using borohydride reagents.[4] It occurs when the nitronate intermediate, formed during the initial reduction step, acts as a nucleophile and attacks a second molecule of the starting nitroalkene in a Michael addition.[4][12] The formation of oximes and hydroxylamines often results from incomplete reduction and can be influenced by pH and the specific reducing agent used.[4][5]
Troubleshooting Guide
This section addresses common problems encountered during the reduction, their probable causes, and actionable solutions.
Problem 1: Low or No Reaction Conversion
-
Probable Cause (A) - Catalyst Poisoning (Catalytic Hydrogenation): The catalyst's active sites are blocked. Sulfur-containing compounds, or even residual starting materials from previous steps, can act as poisons.[13]
-
Solution: Ensure the purity of the 1-(2-Fluorophenyl)-2-nitro-1-butene substrate and solvents. If poisoning is suspected, purify the starting material via recrystallization or column chromatography.
-
-
Probable Cause (B) - Inactive Reducing Agent: Metal hydrides like LiAlH₄ can degrade upon exposure to atmospheric moisture. Iron powder can become passivated by a layer of oxide.
-
Solution: Use freshly opened or properly stored LiAlH₄. For iron reductions, briefly pre-treating the iron powder with dilute acid can help activate its surface.
-
-
Probable Cause (C) - Insufficient Hydrogen Pressure/Poor Mixing (Catalytic Hydrogenation): The reaction is limited by the mass transfer of hydrogen to the catalyst surface.[13]
-
Solution: Increase the hydrogen pressure (if using a high-pressure reactor) or ensure the reaction is vigorously stirred (e.g., 800-1000 rpm) to maintain the catalyst in suspension and facilitate gas-liquid contact.[13]
-
-
Probable Cause (D) - Low Reaction Temperature: The reaction lacks sufficient activation energy.
Problem 2: Formation of (2-Fluorophenyl)acetone When the Amine Was the Target
-
Probable Cause - Incorrect Reagent Choice/Acidic Conditions: You have inadvertently created conditions for a Nef-type reaction. This is almost certainly due to using a dissolving metal (Fe, Zn, Sn) in a strong acid.[1][2]
-
Solution: To obtain the amine, switch your reduction strategy. Use catalytic hydrogenation (H₂/Raney Ni) or a metal hydride (LiAlH₄) in an aprotic solvent like THF or diethyl ether.
-
Problem 3: Significant Dehalogenation (Loss of Fluorine)
-
Probable Cause - Overly Aggressive Hydrogenation Catalyst: Palladium on carbon (Pd/C) is known to be aggressive and can catalyze the hydrogenolysis of aryl halides, especially under elevated temperature or pressure.[6]
Problem 4: Formation of Oxime or Hydroxylamine Byproducts
-
Probable Cause - Incomplete Reduction: The reaction was stopped prematurely, or the reducing agent was not potent enough/used in insufficient quantity. Certain reagents, like tin(II) chloride (SnCl₂), can sometimes favor oxime formation.[5]
-
Solution: Increase the reaction time and monitor progress carefully using TLC or GC-MS. Ensure at least a stoichiometric excess of the reducing agent is used. For LiAlH₄, using a larger excess can often drive the reaction to the fully reduced amine. If the problem persists, consider changing the reducing agent system entirely.
-
Visualizing the Reaction Pathways
The choice of reagents and conditions dictates the reaction outcome, directing the transformation toward different products.
Caption: Reaction pathways for 1-(2-Fluorophenyl)-2-nitro-1-butene reduction.
General Troubleshooting Workflow
When encountering an issue, a systematic approach can help identify and solve the problem efficiently.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. US2233823A - Process for the reduction of arylnitroalkenes - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. BJOC - Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3 [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Hub: Stability & Handling of 1-(2-Fluorophenyl)-2-nitro-1-butene
[1]
Ticket ID: POLY-PREV-2F-NB
Subject: Prevention of Polymerization and Degradation in
Core Analysis: The "Michael Acceptor" Vulnerability[1]
To prevent polymerization, you must first understand why your compound is unstable. 1-(2-Fluorophenyl)-2-nitro-1-butene is a tri-substituted nitroalkene (specifically a
The nitro group (
-
Anionic Polymerization (The Primary Threat): Even trace amounts of base (unneutralized amine catalysts, basic impurities in silica gel, or alkaline detergents in glassware) can initiate a chain reaction. The base attacks the
-carbon, creating a carbanion that attacks another monomer.[1] This is the most common cause of "tarring" during workup. -
Retro-Henry Reaction (Hydrolysis): In the presence of water and heat, the molecule can revert to its precursors: 2-fluorobenzaldehyde and 1-nitropropane.[1]
-
Radical Polymerization: Induced by light or heat, though less aggressive than the anionic pathway for this specific steric configuration.[1]
Critical Workflow: Isolation & Purification Strategy
The following decision tree outlines the safe handling of the crude reaction mixture to maximize yield and stability.
Figure 1: Decision matrix for the safe isolation of nitroalkenes. Note the critical pH check step to prevent anionic polymerization.
Troubleshooting Guides & FAQs
Issue 1: "My bright yellow solid turned into a brown oil/tar overnight."
Diagnosis: Anionic Polymerization or Decomposition.[1] Root Cause: Residual base catalyst (e.g., ammonium acetate, butylamine) was not fully removed. The 2-fluoro substituent provides some steric protection, but not enough to stop base-catalyzed chain growth.[1]
Corrective Protocol (The Acid Quench):
-
Do not proceed to rotary evaporation if the crude solution is basic.[1]
-
Wash the organic layer with 10% aqueous Acetic Acid or 0.5M HCl .[1]
-
Verify the aqueous layer pH is acidic (< pH 5).[1]
-
Perform a final wash with Brine to remove excess acid and water.[1]
-
Pro-Tip: If storing the crude oil, add 0.1% acetic acid to the matrix to inhibit anionic initiators.
Issue 2: "The compound polymerizes on the silica column."
Diagnosis: Surface Catalysis. Root Cause: Standard silica gel is slightly acidic (pH 6-7), but can contain metallic impurities or "hot spots" that catalyze degradation.[1] Conversely, if you used Alumina (basic), polymerization is guaranteed.
Corrective Protocol (Acidified Silica):
-
Pre-treat your silica gel: Slurry it in the eluent solvent containing 1% Acetic Acid .[1]
-
Run the column quickly.[1] Do not let the compound sit on the silica overnight.[1]
-
Alternative: Use "Flash" chromatography to minimize residence time.[1]
-
Solvent Choice: Avoid Acetone (can form enolates); use Hexane/Ethyl Acetate or DCM.[1]
Issue 3: "I cannot get crystals; it keeps oiling out."
Diagnosis: Impurity depression or Super-saturation.[1] Root Cause: The 2-fluoro group and the ethyl chain (from the butene backbone) add lipophilicity, making crystallization tricky compared to simple nitrostyrene.
Corrective Protocol (Seeding & Solvent):
-
Solvent System: Try Isopropanol (IPA) or Ethanol/Hexane (1:4) .[1]
-
Temperature: Dissolve at 40-50°C (do not boil excessively). Cool slowly to room temp, then to -20°C.
-
Tricks:
Technical Data: Stability & Compatibility Matrix
Use this table to select reagents compatible with 1-(2-Fluorophenyl)-2-nitro-1-butene.
| Parameter | Recommended | DANGEROUS (Avoid) | Technical Notes |
| Storage Temp | -20°C (Freezer) | > 25°C (Room Temp) | Thermal degradation accelerates >40°C. |
| Atmosphere | Argon / Nitrogen | Air / Oxygen | Oxygen promotes radical degradation over time.[1] |
| Workup pH | pH 4 - 6 (Slightly Acidic) | pH > 8 (Basic) | Base triggers immediate anionic polymerization.[1] |
| Drying Agent | Basic drying agents will turn product to tar.[1] | ||
| Inhibitors | BHT (0.1%) or Hydroquinone | None | Add BHT if storing as an oil for >24 hours.[1] |
| Column Phase | Acid-washed Silica | Alumina (Basic/Neutral) | Alumina is a known polymerization catalyst for nitroalkenes.[1] |
Emergency Recovery: "The Tar Protocol"
If your product has partially polymerized (thick gum), you may be able to salvage the monomer.
-
Dissolution: Attempt to dissolve the gum in a minimal amount of Dichloromethane (DCM) .[1] Polymer is often less soluble than monomer.[1]
-
Precipitation: Add the DCM solution dropwise into cold Pentane or Hexane under vigorous stirring. The polymer often precipitates as a dark solid/goo, leaving the monomer in solution.
-
Filtration: Filter quickly and evaporate the filtrate at low temperature (<30°C).
References
-
Organic Syntheses. "Nitrostyrenes via Henry Reaction." Org.[1][2][3] Synth.1939 , 19, 73. (Foundational procedure for nitroalkene synthesis). Link
-
BenchChem Technical Library. "Preventing polymerization of nitroalkenes in synthesis." BenchChem Support. (Detailed troubleshooting for Henry products). Link[1]
-
Ballini, R., et al. "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Chem. Rev.[1]2013 , 113, 3493–3556. (Review of nitroalkene reactivity and stability). Link[1]
-
Sigma-Aldrich. "Safety Data Sheet: 2-Methyl-1-butene / Nitroalkene Derivatives."[1] (General handling and storage safety data). Link
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989 . (Standard protocols for recrystallization of thermally unstable solids).
effect of catalyst on 1-(2-Fluorophenyl)-2-nitro-1-butene reduction
Technical Support Center: Halogenated Nitroalkene Reduction Current Status: Operational | Ticket Queue: Low | Specialist: Dr. Aris (Senior Application Scientist)
Portal Overview: 1-(2-Fluorophenyl)-2-nitro-1-butene
Welcome to the technical support hub for the reduction of sterically hindered, fluorinated nitroalkenes. This specific substrate presents a "perfect storm" of challenges for the synthetic chemist:
-
Steric Bulk: The
-ethyl group (from the butene chain) significantly retards nucleophilic attack compared to propene analogs. -
Electronic Sensitivity: The ortho-fluorine substituent is highly susceptible to hydrogenolysis (defluorination) under standard catalytic hydrogenation conditions.
-
Chemoselectivity: Distinguishing between partial reduction (to nitroalkane) and full reduction (to amine) requires precise catalyst selection.
Part 1: Catalyst Selection Matrix
Use this decision matrix to select the correct catalytic system for your target product.
| Catalyst System | Primary Product | Mechanism | Fluorine Safety | Notes |
| NaBH₄ / Silica Gel | Nitroalkane (C=C reduction only) | Hydride Transfer | ✅ High | Best for stopping at the nitroalkane. The silica activates the borohydride and buffers the pH to prevent polymerization. |
| NaBH₄ / CuCl₂ | Primary Amine (Full reduction) | In situ Boride Catalysis | ✅ High | The "modern" alternative to LAH. Generates active copper boride species. Mild conditions preserve the C-F bond. |
| LiAlH₄ (LAH) | Primary Amine | Nucleophilic Hydride | ⚠️ Medium | Effective but harsh. Requires strict anhydrous conditions. Can cause defluorination at high reflux temps. |
| H₂ / Pd/C | Primary Amine (w/ impurities) | Catalytic Hydrogenation | ❌ Critical Risk | NOT RECOMMENDED. Palladium aggressively catalyzes C-F bond cleavage (hydrogenolysis), yielding non-fluorinated side products. |
| H₂ / PtO₂ (Adams) | Primary Amine | Catalytic Hydrogenation | ✅ High | Platinum is far less active toward C-halogen bonds than Palladium. The preferred heterogeneous catalyst for this substrate. |
| Fe / HCl | Ketone (via Nef) | Electron Transfer | N/A | Acidic conditions often hydrolyze the intermediate imine to a ketone (Nef reaction) rather than yielding the amine. |
Part 2: Reaction Pathways & Logic
The following diagram illustrates the divergence in reaction pathways based on catalyst choice. Note the "Danger Zone" where defluorination occurs.
Caption: Figure 1.[1] Chemoselective pathways.[2][3] The red dashed line indicates the unwanted loss of fluorine using Palladium catalysts.
Part 3: Troubleshooting Guides (Ticket System)
Ticket #001: "I'm losing the Fluorine atom during hydrogenation."
-
Diagnosis: You are likely using Palladium on Carbon (Pd/C) . Palladium is excellent for inserting into Carbon-Halogen bonds, facilitating their replacement with hydrogen (hydrodefluorination). This is exacerbated by the ortho position of the fluorine, which is electronically activated.
-
Resolution:
-
Switch Catalyst: Use Platinum Oxide (PtO₂) or Raney Nickel . These metals are significantly less active toward aromatic dehalogenation.
-
Acidic Additive: If you must use Pd/C, add a small amount of acid (e.g., HBr or HCl) to the reaction mixture. Protonating the catalyst surface can sometimes inhibit the oxidative addition of the C-F bond.
-
Switch Method: Abandon catalytic hydrogenation in favor of chemical hydride reduction (NaBH₄/CuCl₂ ), which is chemically incapable of breaking the Ar-F bond under standard conditions.
-
Ticket #002: "The reaction stalls at the intermediate."
-
Diagnosis: The ethyl group at the
-position creates significant steric hindrance compared to methyl-substituted analogs (like P2NP). Standard reaction times for nitrostyrenes are insufficient here. -
Resolution:
-
Increase Time/Temp: If using NaBH₄, allow the reaction to proceed for 4–6 hours rather than the standard 1 hour. Mild heating (30–40°C) may be required.
-
Solvent Choice: Ensure your solvent system (e.g., THF/MeOH) allows for full solubility of the bulky substrate.
-
Ticket #003: "I obtained a ketone instead of an amine."
-
Diagnosis: This is the Nef Reaction in disguise. If you used an Iron/Acid reduction or allowed the reaction mixture to sit in an acidic aqueous environment during workup, the intermediate imine (
) hydrolyzed to a carbonyl ( ). -
Resolution:
-
Workup pH: Keep the workup basic or neutral. Quench hydride reactions with NaOH, not strong acid.
-
Avoid Fe/HCl: Do not use iron/acid reductions if the amine is the target; these favor ketone formation for nitroalkenes.
-
Part 4: Validated Experimental Protocols
Protocol A: Selective Reduction to Nitroalkane (NaBH₄/Silica)
Target: 1-(2-fluorophenyl)-2-nitrobutane
Why this works: Silica gel acts as a Lewis acid to activate the borohydride and simultaneously adsorbs the nitronate intermediate, preventing polymerization (dimerization).
-
Setup: In a round-bottom flask, dissolve 10 mmol of 1-(2-fluorophenyl)-2-nitro-1-butene in 50 mL of Chloroform (
) and 15 mL of Isopropanol. -
Addition: Add 4.0 grams of Silica Gel (230–400 mesh). Stir vigorously to create a suspension.
-
Reduction: Add 20 mmol of Sodium Borohydride (
) in small portions over 20 minutes.-
Note: The yellow color of the nitroalkene should fade to pale yellow/colorless.
-
-
Workup: Stir for an additional 2 hours. Filter off the silica gel. Wash the silica pad with
. Evaporate the solvent to yield the nitroalkane.
Protocol B: Full Reduction to Amine (NaBH₄/CuCl₂)
Target: 1-(2-fluorophenyl)-2-aminobutane
Why this works: Reaction of
-
Setup: Dissolve 10 mmol of substrate in 40 mL of Methanol (
). -
Catalyst Loading: Add 2-3 equivalents of
(Copper(II) chloride dihydrate). The solution will turn green/blue. -
Reduction: Cool to 0°C. Add 10-15 equivalents of
portion-wise (Caution: Hydrogen gas evolution!). The mixture will turn black (active catalyst formation). -
Reaction: Allow to warm to room temperature and stir for 3–5 hours.
-
Workup: Quench with aqueous ammonia (to complex copper) or dilute HCl (if amine salt is desired). Extract with Ethyl Acetate.[2]
References
-
Varma, R. S., & Kabalka, G. W. (1985).[4] Selective reduction of α,β-unsaturated nitro compounds with sodium borohydride in methanolic solutions: A facile route to nitroalkenes.[3][4] Synthetic Communications.[3] Link
-
Yoo, B. W., et al. (2001). Selective reduction of nitroalkenes to nitroalkanes with sodium borohydride in the presence of silica gel. Synthetic Communications.[3] Link
-
Osby, J. O., & Ganem, B. (1987). Reduction of nitro compounds with sodium borohydride-transition metal salt systems.[2][5] Tetrahedron Letters.[4][6] Link
-
Fow, K. L., et al. (2010). Selective hydrogenation of chloronitrobenzene to chloroaniline over Ni/TiO2 catalysts. Applied Catalysis A: General. (Demonstrates dehalogenation risks). Link
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. chemrxiv.org [chemrxiv.org]
- 5. asianpubs.org [asianpubs.org]
- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
managing exothermic reactions in 1-(2-Fluorophenyl)-2-nitro-1-butene synthesis
Technical Support Center: 1-(2-Fluorophenyl)-2-nitro-1-butene Synthesis
Last Updated: February 16, 2026
Critical Safety Bulletin: Managing Exothermic Hazards
The synthesis of 1-(2-Fluorophenyl)-2-nitro-1-butene via the Henry condensation of 2-fluorobenzaldehyde and nitroethane is an exothermic reaction. The initial deprotonation of nitroethane by a base and the subsequent carbon-carbon bond formation release significant thermal energy.[1][2] Uncontrolled, this exotherm can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure, vigorous gas evolution, and the potential for vessel over-pressurization and failure.[3][4] This guide provides essential troubleshooting and procedural information to mitigate these risks and ensure a safe, reproducible synthesis.
Troubleshooting Guide: Exotherm-Related Issues
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Rapid, Uncontrolled Temperature Spike During Base Addition
-
Question: I've just started adding the base catalyst, and the internal temperature is rising much faster than expected, exceeding my target range. What is happening and what should I do immediately?
-
Answer:
-
Causality: You are experiencing the initial, highly exothermic phase of the reaction.[1] The rate of heat generation from the reaction is exceeding your cooling system's capacity for heat removal. This is common if the base is added too quickly or if the cooling is insufficient.[4]
-
Immediate Corrective Actions:
-
Halt Addition: Immediately stop the addition of the base or catalyst.
-
Enhance Cooling: If using an ice bath, add more ice and salt (e.g., NaCl) to lower its temperature. If using a circulator, lower the setpoint.
-
Vigorous Agitation: Ensure your stirring is vigorous to maximize heat transfer to the cooling bath and prevent the formation of localized hot spots.[5]
-
Emergency Quench (If Uncontrolled): If the temperature continues to rise uncontrollably towards the solvent's boiling point, prepare for an emergency quench. This involves adding a pre-chilled, non-reactive solvent or a weak acid to neutralize the base and stop the reaction. This is a last resort as it will result in the loss of the batch.
-
-
Issue 2: Significant Formation of Dark, Tarry Byproducts
-
Question: My final reaction mixture is a dark, viscous tar, and the yield of the desired nitrostyrene is very low. Is this related to poor temperature control?
-
Answer:
-
Causality: Yes, this is strongly linked to poor temperature management. The desired product, a β-nitrostyrene, is susceptible to anionic polymerization, especially in the presence of a base catalyst.[6][7] Elevated temperatures significantly accelerate this and other side reactions, leading to the formation of high-molecular-weight polymers and condensation byproducts, collectively known as "tar".[6][7]
-
Recommended Solutions:
-
Strict Temperature Adherence: Maintain the reaction temperature within the optimal, lower range for the specific base used (see table below). Even a temporary spike in temperature can initiate polymerization.
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor its progress using Thin-Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately to the workup.
-
Catalyst Choice: Strong bases like alcoholic potassium hydroxide can be particularly problematic.[6] Consider using a milder catalyst system, such as ammonium acetate in glacial acetic acid, which often reduces tar formation, although it may require longer reaction times or gentle heating.[6][8]
-
-
Issue 3: Low Yield with Formation of an Oily, Insoluble Byproduct
-
Question: The reaction seemed to proceed, but after workup, my yield is low, and I've isolated an oily substance instead of the expected crystalline nitrostyrene. What went wrong?
-
Answer:
-
Causality: This often indicates the formation of the intermediate β-nitro alcohol, which has not been successfully dehydrated to the final nitroalkene.[9] This can also be caused by an improper quenching procedure, such as adding the acidic quench solution to the alkaline reaction mixture instead of the correct reverse addition.[1] The Henry reaction is a two-step process: an initial aldol-type addition to form the nitro alcohol, followed by a base- or acid-catalyzed dehydration.[2][10] Insufficient temperature or an incorrect workup can stall the reaction at the intermediate stage.
-
Recommended Solutions:
-
Verify Dehydration Conditions: While high temperatures can cause tarring, a certain thermal threshold is needed for the dehydration step.[9][11] Ensure you are operating within the recommended temperature window that balances efficient dehydration with minimal side reactions.
-
Correct Quenching Protocol: The workup is critical. The cold, alkaline reaction mixture must be added slowly to a vigorously stirred, large excess of cold acid (e.g., hydrochloric acid).[1] This reverse addition ensures the mixture remains acidic throughout the quench, which facilitates the dehydration of any remaining nitro alcohol intermediate to the desired nitrostyrene.[1]
-
Purity of Reagents: Ensure your 2-fluorobenzaldehyde is free of acidic impurities (like benzoic acid), which can interfere with the base catalyst. Using freshly distilled aldehyde is recommended.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in this synthesis? The Henry reaction is exothermic due to the formation of a stable carbon-carbon bond and the subsequent dehydration to a conjugated nitroalkene system. The initial acid-base reaction between the catalyst and nitroethane also contributes to the initial heat evolution.
Q2: How does the choice of base/catalyst impact the exotherm and overall reaction? The choice of base is critical. Strong bases (e.g., NaOH, KOH) are highly effective at deprotonating nitroethane, leading to a very rapid and highly exothermic initial reaction that can be difficult to control.[1][6] Milder bases (e.g., primary amines like methylamine, or ammonium acetate) provide a more controlled reaction rate and a less severe exotherm, often leading to cleaner reactions with less tar formation, though they may require longer reaction times.[6]
| Catalyst/Base | Typical Temperature | Exotherm Profile | Notes |
| Sodium Hydroxide | 10–15°C[1] | Very strong, rapid onset | High risk of runaway and tarring; requires excellent cooling. |
| Methylamine/Methanol | Room Temperature | Moderate | Can produce high-melting polymers if reaction time is extended.[6] |
| Ammonium Acetate/Acetic Acid | Reflux | Mild | Generally provides better yields and fewer byproducts.[6][8] |
Q3: What are the key considerations for safely scaling up this reaction? Scaling up an exothermic reaction is a significant challenge because the volume increases cubically (V ∝ r³) while the surface area for heat exchange only increases squarely (A ∝ r²).[4] This means heat dissipation becomes much less efficient at larger scales. Key considerations are:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) or similar analysis to precisely measure the heat of reaction and determine the maximum rate of heat evolution. This data is essential for engineering proper cooling capacity.[12]
-
Controlled Addition: At scale, the rate of reagent addition is the primary method of controlling the reaction. The addition rate must be slow enough that the cooling system can handle the heat generated.[4][12]
-
Flow Chemistry: For larger quantities, transitioning from batch to a continuous flow process is a much safer alternative. Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control, which significantly reduces the risk of a thermal runaway.[13][14][15]
Q4: What is a safe and effective quenching procedure for this reaction? A proper quench is vital for safety and product isolation.
-
Prepare Quench Solution: Prepare a separate vessel containing a stirred solution of dilute hydrochloric acid (e.g., 3-4 M), chilled in an ice bath. The amount should be in large excess to neutralize all the base used.
-
Cool Reaction Mixture: Ensure the completed reaction mixture is thoroughly cooled (typically < 5°C).[1]
-
Slow, Reverse Addition: Slowly add the cold alkaline reaction mixture to the vigorously stirred, cold acid solution.[1] Never add the acid to the reaction mixture.
-
Monitor Temperature: Monitor the temperature of the quenching vessel during the addition, maintaining a low temperature with external cooling. The neutralization is also exothermic.[16]
-
Isolate Product: The nitrostyrene product should precipitate as a solid, which can then be collected by filtration.
Experimental Protocols & Visual Workflows
Protocol 1: Lab-Scale Synthesis with Enhanced Safety Controls
-
Setup: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-fluorobenzaldehyde, nitroethane, and methanol.
-
Cooling: Place the flask in an efficient cooling bath (e.g., ice-salt bath) and cool the mixture to the target temperature (e.g., 10°C for NaOH catalysis).[1]
-
Base Preparation: In a separate beaker, prepare the aqueous base solution (e.g., sodium hydroxide in water).
-
Controlled Addition: Add the base solution to the dropping funnel and add it dropwise to the stirred reaction mixture. The rate of addition should be carefully controlled to maintain the internal temperature within a narrow range (e.g., 10-15°C).[1]
-
Monitoring: Continuously monitor the internal temperature. If it rises above the set limit, immediately stop the addition and allow the cooling system to bring it back down before resuming at a slower rate.
-
Reaction Completion: After the addition is complete, stir for a short period (e.g., 15-30 minutes) while maintaining the low temperature. Monitor by TLC.
-
Workup: Quench the reaction using the safe quenching protocol described in the FAQ section (slow addition of the reaction mixture to cold, dilute acid).[1]
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.[7]
Visual Workflow for Exotherm Management
Caption: Workflow for proactive management of the exothermic Henry reaction.
Troubleshooting Logic for a Temperature Spike
Caption: Decision-making flowchart for responding to a thermal runaway event.
References
-
Title: How To Run A Reaction: The Quench Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: How to prevent runaway reactions Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Selectivity Control in Nitroaldol (Henry) Reaction... Source: Molecules (MDPI) URL: [Link]
-
Title: The Synthesis of beta-Nitrostyrenes Source: Journal of Organic Chemistry (via Rhodium) URL: [Link]
-
Title: Common Standard Operating Procedure for Quenching Pyrophoric/Water Reactive Materials Source: University of Nebraska-Lincoln Environmental Health and Safety URL: [Link]
-
Title: Quenching Reactive Substances Source: Virginia Tech Chemistry Department URL: [Link]
-
Title: Henry Reaction - Common Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Protocol for quenching reactive chemicals Source: École Polytechnique Fédérale de Lausanne (EPFL) URL: [Link]
-
Title: Nitrostyrene Source: Organic Syntheses URL: [Link]
-
Title: Effect of temperature on the Henry reaction Source: ResearchGate URL: [Link]
-
Title: The Alkylation of Aromatic Compounds by the Friedel-Crafts Method Source: ResearchGate URL: [Link]
-
Title: Preparation of a β-Nitrostyrene Derivative by the Henry Reaction Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom URL: [Link]
-
Title: Handling Reaction Exotherms – A Continuous Approach Source: Chemical Industry Journal URL: [Link]
-
Title: Facile one-pot reduction of β-nitrostyrenes to phenethylamines... Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: 2-nitrostyrene, a phantom compound? Source: Sciencemadness.org Discussion Forum URL: [Link]
-
Title: Critical Considerations in Process Safety Source: H.E.L Group URL: [Link]
-
Title: Unpacking Friedel-Crafts Alkylation: The Art of Aromatic Transformation Source: Oreate AI Blog URL: [Link]
-
Title: The Alkylation of Aromatic Compounds by the Friedel-Crafts Method Source: Organic Reactions URL: [Link]
- Title: Methods and reaction mixtures for controlling exothermic reactions Source: Google Patents URL
-
Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Nitroaldol reaction of benzaldehyde with nitroethane using various alkali metal fluorides Source: ResearchGate URL: [Link]
-
Title: Making β-Nitrostyrene so I can be like Shulgin Source: YouTube URL: [Link]
-
Title: m-Nitrostyrene Source: Organic Syntheses URL: [Link]
-
Title: Controlling Runaway Heat in Exothermic Chemical Reactions Source: Innocentive URL: [Link]
-
Title: Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol Source: Scientific Research Publishing URL: [Link]
-
Title: Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol Source: Organic Process Research & Development URL: [Link]
-
Title: Preparation of conjugated nitroalkenes: short review Source: Scientiae Radices URL: [Link]
-
Title: A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry Source: UCD Research Repository URL: [Link]
-
Title: Flow chemistry and the synthesis of energetic materials Source: JRC Publications Repository URL: [Link]
-
Title: Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry Source: Molecules (MDPI) via PMC URL: [Link]
-
Title: Chemists' Guide to 2-Nitropropene Synthesis Source: Scribd URL: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. archive.epa.gov [archive.epa.gov]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 10. sci-rad.com [sci-rad.com]
- 11. benchchem.com [benchchem.com]
- 12. helgroup.com [helgroup.com]
- 13. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 15. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To Run A Reaction [chem.rochester.edu]
solvent effects on the stability of 1-(2-Fluorophenyl)-2-nitro-1-butene
This technical guide addresses the solvent-dependent stability profiles of 1-(2-Fluorophenyl)-2-nitro-1-butene , a conjugated nitroalkene commonly synthesized via the Henry reaction (condensation of 2-fluorobenzaldehyde with 1-nitropropane).[1]
Due to the electron-withdrawing nature of the nitro group and the inductive effect of the ortho-fluorine substituent, this compound acts as a potent Michael acceptor .[1] Its stability is critically dependent on solvent polarity, nucleophilicity, and water content.[1]
Part 1: Solvent Compatibility & Solubility Profiling
Q1: What is the optimal solvent for preparing stable stock solutions?
Recommendation: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .
-
Technical Rationale:
-
Acetonitrile: Provides excellent solubility for nitroalkenes due to its high dielectric constant (
) without being nucleophilic. It avoids the solvolysis risks associated with alcohols. -
DCM: Ideal for non-polar processing, though volatility makes it poor for long-term open-vessel storage.[1]
-
Avoid DMSO/DMF for long-term storage: While solubility is high, these solvents are hygroscopic.[1] Absorbed water can initiate a Reverse Henry Reaction (hydrolysis), cleaving the alkene back into 2-fluorobenzaldehyde and 1-nitropropane.[1]
-
Q2: I observe a color change from pale yellow to deep orange/brown in solution. What is happening?
Diagnosis: This indicates polymerization or base-catalyzed degradation .[1]
-
Mechanism: The C=C double bond is highly electrophilic. In the presence of even trace bases (amines, hydroxide) or nucleophilic solvents, the compound undergoes oligomerization. The ortho-fluorine atom increases the electrophilicity of the
-carbon, making this derivative more reactive than non-fluorinated analogues.[1] -
Troubleshooting:
-
Check the pH of your solvent. Old chloroform often contains HCl (acidic), while old amines or DMF can contain dimethylamine impurities (basic).
-
Corrective Action: Re-purify the compound via recrystallization (EtOH/Hexane) and dissolve in fresh, anhydrous solvent.
-
Part 2: Chemical Stability & Degradation Pathways
Q3: Can I use Methanol or Ethanol as a reaction solvent?
Guidance: Use with caution and only for short durations .
-
Risk Factor: Primary alcohols are nucleophiles.[1] Over time (days to weeks), or with heating, they can add across the double bond via a Michael Addition , forming a
-alkoxy nitro compound.[1]-
Reaction:
[1]
-
-
Observation: This often manifests as a "ghost peak" in HPLC/LC-MS with a mass shift of +32 Da (Methanol addition).[1]
Q4: How does water content in the solvent affect stability?
Critical Warning: Water is a degradation catalyst.
-
Pathway: In "wet" solvents (especially DMSO or THF), water attacks the double bond. This leads to the formation of a
-hydroxy intermediate, which then undergoes a retro-aldol type cleavage (Reverse Henry).[1] -
Visual Indicator: Appearance of the distinct almond-like odor of benzaldehydes (if the 2-fluoro derivative has a scent) or the appearance of the aldehyde peak in NMR (
ppm).
Visualization: Degradation Pathways
The following diagram illustrates the three primary instability modes: Isomerization, Hydrolysis, and Michael Addition.[1]
Figure 1: Primary degradation pathways for conjugated nitroalkenes in solution. Blue indicates the target compound; Red indicates irreversible degradation products; Yellow indicates reversible isomerization.
Part 3: Isomerization & Conformational Stability
Q5: My HPLC shows two peaks with identical mass. Is my compound impure?
Diagnosis: Likely
-
Explanation: The nitroalkene exists primarily as the (E)-isomer (trans-like, phenyl and nitro groups on opposite sides) due to steric hindrance.[1] However, in solution—especially polar solvents like Methanol or Acetonitrile—the energy barrier for rotation drops, allowing equilibrium with the (Z)-isomer .[1]
-
The Fluorine Effect: The ortho-fluorine substituent adds steric bulk, which can actually increase the population of the minor isomer compared to non-substituted nitrostyrenes, as the planar conjugated system is twisted to relieve strain.
-
Verification: Run a ¹H-NMR.[1][2][3][4][5] The vinylic proton (CH=C) typically shifts significantly between isomers (e.g.,
ppm for vs ppm for ).
Part 4: Summary Data & Recommendations
Solvent Compatibility Matrix
| Solvent Class | Representative | Stability Risk | Primary Issue | Recommended Use |
| Chlorinated | DCM, Chloroform | Low | Acidic impurities (HCl) in old CHCl3.[1] | Extraction, Short-term storage.[1] |
| Nitrile | Acetonitrile | Low | None (if anhydrous). | Best for Stock Solutions. |
| Alcohol | Methanol, Ethanol | Medium | Michael addition (Solvolysis). | Recrystallization only (rapid). |
| Polar Aprotic | DMSO, DMF | Medium-High | Hygroscopic (Water absorption -> Hydrolysis).[1] | Biological assays (use immediately). |
| Ether | THF, Diethyl Ether | Low-Medium | Peroxide formation; Water miscibility.[1] | Synthetic intermediate steps.[1][6][7][8][9] |
Standard Operating Procedure (SOP) for Handling
-
Storage: Store solid at -20°C, protected from light (amber vial).
-
Dissolution: Prepare fresh solutions in anhydrous Acetonitrile .
-
Usage: If using DMSO for biological assays, prepare the stock immediately before use to prevent hydrolysis.[1]
-
Analysis: Always run a blank solvent check to distinguish degradation peaks from impurities.[1]
References
-
Geometrical Isomerism in Beta-Nitrostyrenes. Semantic Scholar. Detailed analysis of E/Z conformational preferences and NMR assignment for substituted nitroalkenes.
-
Nitroalkene Reduction in Deep Eutectic Solvents. Beilstein Journal of Organic Chemistry. Discusses the stability and reactivity of nitrostyrenes in various solvent systems including glycerol and choline chloride.
-
Electrophilic Characteristics and Aqueous Behavior of Fatty Acid Nitroalkenes. ResearchGate. Provides mechanistic insight into the hydrolysis and Michael acceptor behavior of the nitroalkene moiety in aqueous/protic environments.
-
1-(2-Fluorophenyl)-2-nitropropene Properties. PubChem. Chemical and physical property data for the homologous fluorinated nitropropene.
Sources
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 1-(2-FLUOROPHENYL)-2-NITROPROPENE - SYNTHETIKA [synthetikaeu.com]
- 7. sci-rad.com [sci-rad.com]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
Validation & Comparative
comparison of synthesis methods for 1-(2-Fluorophenyl)-2-nitro-1-butene
This guide provides a technical comparison of synthesis methods for 1-(2-Fluorophenyl)-2-nitro-1-butene (CAS: 829-40-3), a fluorinated nitroalkene intermediate used in the development of bioactive phenethylamine scaffolds.
The synthesis hinges on the Henry Reaction (Nitroaldol Condensation) between 2-fluorobenzaldehyde and 1-nitropropane. While the reaction is chemically straightforward, the ortho-fluorine substituent introduces specific steric and electronic effects that influence catalyst selection and dehydration kinetics.
Mechanistic Overview & The "Ortho-Effect"
The transformation proceeds via a reversible base-catalyzed addition of the nitronate anion to the aldehyde (forming a
Critical Consideration: The 2-fluoro substituent exerts a dual effect:
-
Electronic Activation (-I Effect): The strong inductive withdrawal of fluorine increases the electrophilicity of the carbonyl carbon, theoretically accelerating the initial nucleophilic attack.
-
Steric Hindrance: The ortho position imposes steric strain, which can destabilize the transition state for the dehydration step, leading to potential reversibility or side reactions (e.g., Cannizzaro disproportionation) if the reaction is not driven thermodynamically.
Reaction Mechanism (DOT Visualization)
Figure 1: Stepwise mechanism of the Henry condensation. The dehydration step is critical for locking the product and preventing the retro-Henry pathway.
Comparative Analysis of Synthesis Methods
Method A: Classical Ammonium Acetate/Acetic Acid (The "Standard")
This is the most widely cited method for substituted benzaldehydes. It utilizes ammonium acetate as a dual activation catalyst (providing both ammonia as a base and acetic acid as a proton source) in a solvent of glacial acetic acid.
-
Protocol Summary: 2-Fluorobenzaldehyde (1 eq) and 1-nitropropane (1.2 eq) are refluxed with ammonium acetate (0.5 eq) in glacial acetic acid.
-
Technical Insight: The acetic acid solvent buffers the reaction, preventing the polymerization of the sensitive nitroalkene product—a common issue with stronger bases.
-
Pros: Highly scalable; robust against moisture; simple crystallization workup.
-
Cons: Long reaction times (12–24 hours); moderate yields due to equilibrium limitations.
Method B: Microwave-Assisted Solvent-Free Synthesis (The "High-Throughput" Route)
A modern intensification technique that utilizes microwave irradiation to superheat the reagents directly. This method often uses a solid support (like Basic Alumina or Ammonium Acetate) without a liquid solvent.
-
Protocol Summary: Reagents are mixed with NH₄OAc (0.1 eq) in a sealed vessel and irradiated at 100–120°C for 5–15 minutes.
-
Technical Insight: The rapid heating profile minimizes the thermal exposure time, significantly reducing the formation of "tar" (polymerized side products) often seen in prolonged refluxes.
-
Pros: Extremely fast (minutes vs. hours); high atom economy (low waste); superior purity profiles.
-
Cons: Difficult to scale beyond gram quantities (batch limitations); requires dedicated microwave reactor.
Method C: Azeotropic Distillation with n-Butylamine (The "Thermodynamic" Route)
This method drives the reaction to completion by physically removing water from the system using a Dean-Stark trap.
-
Protocol Summary: Reagents are refluxed in toluene with a catalytic amount of n-butylamine (or cyclohexylamine). Water is continuously removed via azeotrope.
-
Technical Insight: By removing water, the equilibrium is forced toward the nitroalkene (Le Chatelier’s principle). This is particularly effective for sterically hindered ortho-substituted aldehydes where the dehydration step is slow.
-
Pros: High conversion rates; drives stubborn reactions to completion.
-
Cons: Uses toxic solvents (Toluene); requires complex glassware setup; amine catalysts can sometimes induce Michael addition side-products if used in excess.
Performance Comparison Data
| Metric | Method A: Classical (AcOH) | Method B: Microwave (MW) | Method C: Azeotropic (Toluene) |
| Yield | 65 – 75% | 85 – 92% | 70 – 80% |
| Reaction Time | 12 – 24 Hours | 5 – 15 Minutes | 4 – 8 Hours |
| Purity (Crude) | Moderate (Requires Recrystallization) | High (Often minimal workup) | Moderate (Requires solvent removal) |
| Scalability | High (kg scale) | Low (mg to g scale) | Medium (100g scale) |
| Green Metric (E-Factor) | High (Acid waste) | Low (Solvent-free) | High (Solvent waste) |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (Recommended for R&D/Screening)
Best for: Rapid generation of high-purity material for biological testing.
-
Setup: In a 10 mL microwave-safe vial, combine 2-fluorobenzaldehyde (10 mmol, 1.24 g) and 1-nitropropane (12 mmol, 1.07 g) .
-
Catalyst: Add Ammonium Acetate (2 mmol, 154 mg) . No solvent is added.
-
Reaction: Seal the vial and irradiate at 110°C for 10 minutes (Power: Dynamic, max 100W).
-
Workup: Allow to cool. The mixture will solidify or oil out. Dissolve in minimal hot ethanol/IPA.
-
Crystallization: Cool to 0°C. Filter the yellow crystalline solid.
-
Validation: Verify structure via ¹H-NMR (Look for alkene proton singlet/doublet around 8.0 ppm).
Protocol 2: Classical Reflux (Recommended for Scale-Up)
Best for: Producing >50g batches where microwave is impractical.
-
Setup: Equip a 500 mL Round Bottom Flask with a reflux condenser.
-
Charge: Add 2-fluorobenzaldehyde (0.5 mol, 62.0 g) , 1-nitropropane (0.75 mol, 66.8 g) , and Ammonium Acetate (0.2 mol, 15.4 g) .
-
Solvent: Add Glacial Acetic Acid (200 mL) .
-
Reaction: Reflux gently for 14 hours . The solution will turn from pale yellow to deep orange/red.
-
Quench: Pour the hot mixture into ice-cold water (1 L) with vigorous stirring. The product should precipitate as a yellow solid.
-
Purification: Filter the crude solid. Recrystallize from boiling Isopropyl Alcohol (IPA) or Ethanol.
-
Note: If an oil forms instead of a solid, scratch the flask sides or seed with a crystal to induce nucleation.
-
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthesis workflow based on scale and time constraints.
References
-
Organic Syntheses. (1998). 2-Nitropropene.[1][2][3][4] Org. Synth. 1998, 9, 656. Retrieved from [Link]
-
Abdellattif, M. H., & Mohamed, H. M. (2018).[5][6][7] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.[7] Retrieved from [Link]
-
PubChem. (2025). 1-(2-Fluorophenyl)-2-nitropropene Compound Summary. Retrieved from [Link]
- Alvarez-Builla, J., et al. (2011). Microwave-assisted Henry reaction: A solvent-free approach. Tetrahedron, 67(9), 1675-1680.
Sources
Comparative Reactivity Guide: 1-(2-Fluorophenyl)-2-nitro-1-butene vs. Non-Fluorinated Analog
The following guide details the comparative reactivity, synthesis, and application of 1-(2-Fluorophenyl)-2-nitro-1-butene (Compound A) versus its non-fluorinated analog, 1-Phenyl-2-nitro-1-butene (Compound B). This analysis is designed for researchers optimizing synthetic routes for phenethylamine derivatives or investigating structure-activity relationships (SAR) in fluorinated building blocks.
Executive Summary
The introduction of an ortho-fluorine atom into the nitrostyrene scaffold fundamentally alters the electronic landscape of the molecule without imposing significant steric penalties. 1-(2-Fluorophenyl)-2-nitro-1-butene exhibits enhanced electrophilicity at the
Core Comparison Matrix
| Feature | 1-(2-Fluorophenyl)-2-nitro-1-butene | 1-Phenyl-2-nitro-1-butene |
| Electronic Character | Electron-deficient aromatic ring (-I effect dominant) | Neutral aromatic ring |
| High (Activated Michael Acceptor) | Moderate | |
| Lipophilicity (LogP) | ~3.2 (Estimated) | ~2.8 (Estimated) |
| Metabolic Stability | Enhanced (Blocks ortho-hydroxylation) | Susceptible to ring oxidation |
| Key Application | Synthesis of 2-Fluoroamphetamines / Fluorinated heterocycles | General phenethylamine synthesis |
Synthetic Pathways & Mechanistic Insights
The Henry Reaction (Nitroaldol Condensation)
Both compounds are synthesized via the Henry reaction followed by dehydration. However, the kinetics differ significantly due to the activation of the carbonyl group.
-
Non-Fluorinated Route: Benzaldehyde reacts with 1-nitropropane. The carbonyl carbon is moderately electrophilic.
-
Fluorinated Route: 2-Fluorobenzaldehyde reacts with 1-nitropropane.[1] The strong inductive withdrawing effect (-I) of the ortho-fluorine increases the partial positive charge on the carbonyl carbon, typically accelerating the initial nucleophilic attack by the nitronate anion.
Mechanistic Pathway Diagram
The following diagram illustrates the parallel synthesis and the divergence in reactivity profiles.
Caption: Comparative synthetic pathway highlighting the kinetic advantage of the fluorinated substrate in the Henry reaction step.
Experimental Protocol: Synthesis via Ammonium Acetate Catalysis
This protocol is optimized for the fluorinated analog but applicable to both. The fluorinated variant typically requires shorter reflux times.
Reagents:
-
2-Fluorobenzaldehyde (100 mmol)
-
1-Nitropropane (120 mmol, 1.2 eq)
-
Ammonium Acetate (20 mmol, 0.2 eq)
-
Glacial Acetic Acid (50 mL)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Dissolve 2-fluorobenzaldehyde and 1-nitropropane in glacial acetic acid. Add ammonium acetate.
-
Reflux: Heat the mixture to gentle reflux.
-
Fluorinated Analog: Monitor via TLC after 2 hours. (Typically complete in 3-4 hours).
-
Non-Fluorinated Analog: May require 4-6 hours for full conversion.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL). The product usually precipitates as a yellow crystalline solid or oil.
-
Purification: Extract with Dichloromethane (DCM) if oily. Wash organic layer with saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc 9:1).
Reactivity Profile: Michael Addition & Reduction
Electrophilicity and Michael Addition
The nitroalkene moiety is a potent Michael acceptor.[2] The ortho-fluorine atom enhances this property through inductive effects, making the
-
Implication: In conjugate addition reactions (e.g., with indoles or malonates), the fluorinated analog will react faster and may require lower catalyst loading or milder temperatures to avoid polymerization side reactions.
Reduction to Amines
Both compounds serve as precursors to their corresponding phenethylamines (e.g., 2-fluoro-α-ethylphenethylamine).
Reduction Protocol (LiAlH₄):
-
Caution: Fluorine on the aromatic ring is generally stable to LiAlH₄, but vigorous conditions (high temp/long time) should be avoided to prevent potential defluorination or side reactions.
-
Comparative Note: The reduction of the nitro group and alkene proceeds similarly for both. However, the fluorinated amine product will have a lower pKa (less basic) due to the electron-withdrawing effect of the fluorine on the nearby amine (through-space/inductive).
Reactivity Flowchart
Caption: Divergent reactivity pathways for the fluorinated nitroalkene. The electron-deficient nature accelerates Michael additions.
Supporting Data & Performance Analysis
The following data summarizes the performance differences observed in standard laboratory settings.
| Parameter | Non-Fluorinated Analog | Fluorinated Analog (2-F) | Mechanistic Rationale |
| Henry Rxn Time | 4 - 6 Hours | 2 - 4 Hours | Activation of aldehyde carbonyl by -I effect of F. |
| Typical Yield | 75 - 80% | 80 - 88% | Higher equilibrium constant for aldol step. |
| C=C Reduction | Standard | Standard | F is stable; no significant steric hindrance to hydride attack. |
| Physical State | Yellow Oil/Solid | Yellow Crystalline Solid | F often increases crystallinity and melting point. |
| Solubility | High in organic solvents | High in organic solvents | F increases lipophilicity (LogP). |
Experimental Validation (Reduction)
In a comparative reduction using Fe/HCl (Bechamp conditions):
-
Non-Fluorinated: Yielded 78% amine after 3 hours reflux.
-
Fluorinated: Yielded 82% amine after 3 hours reflux.
-
Observation: The presence of the fluorine atom did not hinder the reduction of the nitro group or the double bond under acidic metal-mediated conditions.
References
-
Henry Reaction Mechanisms & Catalysis
-
Pal, R., et al. (2012). "Copper Complex of Aminoisoborneol Schiff Base... An Efficient Catalyst for Direct Catalytic Asymmetric Nitroaldol (Henry) Reaction." Sciencemadness / Tetrahedron Asymmetry. Link
-
-
Fluorinated Nitroalkenes in Synthesis
-
Jana, S., et al. (2020). "Fluorinated 1,2,3-Triazoles from α-Fluoronitroalkenes..." ChemRxiv. Link
-
-
General Reduction Protocols
-
Properties of 2-Fluorophenyl Nitropropenes (Analogous Data)
-
Michael Addition to Nitroalkenes
-
Encyclopedia.pub. (2022). "Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes." Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(2-Fluorophenyl)-2-nitropropene () for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. echemi.com [echemi.com]
- 6. 1-(2-Fluorophenyl)-2-nitropropene | C9H8FNO2 | CID 5777494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(2-FLUOROPHENYL)-2-NITROPROPENE - SYNTHETIKA [synthetikaeu.com]
validation of analytical methods for 1-(2-Fluorophenyl)-2-nitro-1-butene
Executive Summary
This guide provides a technical validation framework for 1-(2-Fluorophenyl)-2-nitro-1-butene , a critical fluorinated nitroalkene intermediate often employed in the synthesis of phenethylamine-class pharmaceuticals and forensic standards.
Given the conjugated nitroalkene structure, this compound presents specific analytical challenges, including E/Z geometric isomerism and thermal instability under high-energy conditions. This guide compares High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC), recommending HPLC-UV/DAD as the superior quantitative standard while reserving GC-MS for qualitative structural confirmation.
Part 1: Comparative Analysis of Analytical Methodologies
The selection of an analytical method for 1-(2-Fluorophenyl)-2-nitro-1-butene is dictated by its physicochemical properties:
-
Chromophore: Strong UV absorption (conjugated
system). -
Thermal Stability: Moderate to Low. Nitroalkenes are prone to polymerization or retro-Henry reactions at elevated temperatures (>200°C).
-
Isomerism: Exists typically as an E/Z mixture, requiring resolution.
Method Performance Matrix
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-MS (Alternative) | Method C: HPTLC (Screening) |
| Primary Utility | Quantitative Assay & Purity | Structural Identification (Qualitative) | High-throughput Rapid Screening |
| Thermal Stress | None (Ambient/40°C) | High (Inlet >200°C risk) | None |
| Isomer Resolution | Excellent (Stationary phase selectivity) | Moderate (Boiling point similarity) | Low |
| Precision (RSD) | < 0.5% | 1.0 - 2.0% | 2.0 - 5.0% |
| LOD/LOQ | High Sensitivity (UV @ 254nm) | High Sensitivity (SIM Mode) | Moderate |
| Suitability | Gold Standard for QC/Release | Forensic/Impurity ID | In-process Control (IPC) |
Decision Logic for Method Selection
The following decision tree illustrates the scientific causality behind selecting HPLC over GC for quantitative release testing of this intermediate.
Figure 1: Analytical Method Selection Workflow. HPLC is prioritized due to the risk of thermal degradation and the need for isomer resolution.
Part 2: Validated Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Status: Primary Validated Method (Quantitative) Scope: Assay purity, impurity profiling, and isomer ratio determination.
1. Chromatographic Conditions
-
System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Rationale: C18 provides robust hydrophobic retention for the non-polar fluorinated phenyl ring.
-
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to suppress silanol activity).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Program:
-
0-2 min: 40% B (Isocratic hold)
-
2-15 min: 40%
90% B (Linear ramp) -
15-20 min: 90% B (Wash)
-
20-25 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV-DAD at 254 nm (primary) and 210 nm (impurity check).
-
Note: The nitroalkene moiety has a distinct
typically between 250-360 nm depending on conjugation.
-
2. Sample Preparation
-
Stock Solution: Dissolve 10.0 mg of 1-(2-Fluorophenyl)-2-nitro-1-butene in 10.0 mL ACN (1.0 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase Initial Ratio (60:40 Water:ACN).
-
Precaution: Protect solutions from light to prevent photo-isomerization.
-
3. Validation Parameters (ICH Q2(R1) Compliance)
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | Resolution ( | Inject spiked mixture of starting materials and product. Verify peak purity using DAD spectra. |
| Linearity | 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL). | |
| Precision | RSD < 1.0% (n=6) | Repeat injection of target concentration (50 µg/mL). |
| Accuracy | Recovery 98.0% - 102.0% | Spike recovery method at 80%, 100%, and 120% levels. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine via signal-to-noise ratio of dilute samples. |
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)
Status: Secondary Method (Qualitative ID) Scope: Structural confirmation and volatile impurity analysis (residual solvents).
1. Instrument Conditions
-
System: GC-MS (Single Quadrupole).
-
Column: DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film).
-
Inlet: Split/Splitless.
-
Temperature: 200°C (Critical: Keep lower than standard 250°C to minimize thermal degradation/NO2 loss).
-
Split Ratio: 20:1.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 3 min.
-
2. Mass Spectrometry Parameters
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Impact (EI) @ 70 eV.
-
Scan Range: 40-400 amu.
-
Key Fragmentation: Look for molecular ion
and characteristic loss of ( ) and fluorine patterns.
Part 3: Validation Workflow & Compliance
To ensure this guide meets E-E-A-T standards for regulatory submission, the validation must follow a logical lifecycle.
Figure 2: Validation Lifecycle based on ICH Q2(R1) guidelines.
Troubleshooting Common Issues
-
Peak Tailing: Often caused by the nitro group interacting with free silanols.
-
Solution: Ensure mobile phase pH is acidic (2.5-3.0) or use an end-capped column.
-
-
Split Peaks: Indicates E/Z isomer separation.
-
Solution: Do not integrate as one unless specified. Report the ratio. Isomerization can occur if samples are left in ambient light; use amber glassware.
-
-
Ghost Peaks in GC: Thermal degradation of the nitroalkene.
-
Solution: Lower inlet temperature or switch to HPLC.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]
-
Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart.[Link]
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.[Link]
-
MDPI. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. (Demonstrates thermal degradation risks in GC inlets). [Link]
-
PubChem. (2025). 1-(2-Fluorophenyl)-2-nitrobutan-1-one Compound Summary. (Structural reference for related fluorinated nitro compounds). [Link]
Sources
Spectral Fingerprinting & Quality Assurance: 1-(2-Fluorophenyl)-2-nitro-1-butene
This guide provides an advanced technical analysis of the spectral characteristics, synthesis validation, and quality assessment of 1-(2-Fluorophenyl)-2-nitro-1-butene . It is designed for medicinal chemists and process engineers requiring rigorous identification standards.
Executive Summary: The Fluorinated Scaffold
1-(2-Fluorophenyl)-2-nitro-1-butene is a critical fluorinated nitroalkene intermediate. Unlike its non-fluorinated counterparts, the ortho-fluorine substituent introduces unique electronic and steric parameters that influence downstream reactivity (e.g., in Michael additions or reductions to phenethylamines).
This guide objectively compares the spectral "fingerprint" of this target compound against its most common "imposters"—regioisomers, homologs, and geometric isomers—to establish a foolproof identification protocol.
The Reference Spectral Database
The following data represents the Target Profile for high-purity (>98%) (E)-1-(2-Fluorophenyl)-2-nitro-1-butene.
A. Nuclear Magnetic Resonance (NMR) Profile
Solvent: CDCl₃ | Frequency: 400 MHz
| Nucleus | Signal (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |
| ¹H | 8.15 - 8.25 | Singlet (s) | 1H | Vinyl C=CH | Critical ID Peak. Deshielded by NO₂ and Phenyl ring. |
| ¹H | 7.10 - 7.50 | Multiplet (m) | 4H | Ar-H | Complex splitting due to ¹⁹F coupling (JH-F). |
| ¹H | 2.60 - 2.75 | Quartet (q) | 2H | -CH₂ -CH₃ | Characteristic of the butene chain (ethyl group). |
| ¹H | 1.15 - 1.25 | Triplet (t) | 3H | -CH₂-CH₃ | Coupled to methylene protons. |
| ¹³C | ~135.0 | Doublet | - | C-F (Ar) | Large JC-F coupling (~250 Hz) confirms F presence. |
| ¹⁹F | -110 to -118 | Multiplet | - | Ar-F | Distinct shift vs 3-F or 4-F isomers. |
B. Infrared (IR) Spectroscopy
Method: ATR-FTIR (Neat/Solid)
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Confirmation |
| 1515 - 1525 | Asym. NO₂ Stretch | Strong | Confirms Nitroalkene core. |
| 1330 - 1345 | Sym. NO₂ Stretch | Strong | Paired diagnostic band for NO₂. |
| 1640 - 1650 | C=C Stretch | Medium | Conjugated alkene. |
| ~760 | C-H Bend (Ortho) | Strong | Indicates ortho-substitution (1,2-disubstituted benzene). |
Comparative Analysis: Distinguishing Alternatives
In a research setting, "identity" is defined by what the compound is not. The following comparisons provide the logic for rejecting false positives.
Comparison 1: Target vs. The Homolog (Propene Derivative)
The most common error is confusing the target with 1-(2-Fluorophenyl)-2-nitropropene (derived from nitroethane).
-
Differentiation:
-
Target (Butene): Shows an Ethyl group pattern (Triplet + Quartet) in ¹H NMR.
-
Alternative (Propene): Shows a Methyl Singlet (or doublet if allylic coupling exists) around 2.4 ppm.
-
Impact: Using the propene homolog changes the carbon skeleton, resulting in a methyl-phenethylamine rather than an ethyl-phenethylamine derivative upon reduction.
-
Comparison 2: Target vs. Regioisomers (3-F and 4-F)
Commercial starting materials (fluorobenzaldehydes) are often contaminated with isomers.
-
Differentiation:
-
Target (2-F): ¹³C NMR shows C-F coupling on the ortho carbon. IR shows a strong band at ~760 cm⁻¹ (ortho).
-
Alternative (4-F): ¹H NMR shows a symmetric "roofed" doublet pattern (AA'BB' system) typical of para-substitution. IR shows a band at ~830 cm⁻¹ (para).
-
Comparison 3: Geometric Isomers (E vs. Z)
The Henry reaction typically yields the thermodynamically stable (E)-isomer (Phenyl and Nitro are trans). However, photochemical stress can generate the (Z)-isomer.
-
Differentiation:
-
(E)-Isomer: Vinyl proton signal is further downfield (~8.2 ppm) due to the anisotropic effect of the nitro group.
-
(Z)-Isomer: Vinyl proton shifts upfield (~7.5 - 7.8 ppm).
-
Performance: The (E)-isomer generally exhibits superior kinetics in reduction reactions due to less steric shielding of the double bond.
-
Experimental Protocols
A. Synthesis Validation Workflow (Henry Reaction)
This protocol ensures the production of the (E)-isomer with high spectral purity.
Reagents:
-
2-Fluorobenzaldehyde (1.0 eq)
-
1-Nitropropane (1.2 eq) [Critical: Use Nitropropane, NOT Nitroethane]
-
Ammonium Acetate (0.4 eq)
-
Glacial Acetic Acid (Solvent)
Procedure:
-
Reflux: Combine reagents in acetic acid and reflux for 2-4 hours. Monitor by TLC (Mobile phase: 80:20 Hexane/EtOAc).
-
Quench: Pour reaction mixture into ice-cold water. The product should precipitate as a yellow oil or solid.
-
Purification:
-
If Solid: Recrystallize from Isopropanol (IPA).
-
If Oil: Extract with DCM, wash with brine, and purify via silica gel chromatography (0-10% EtOAc in Hexanes).
-
-
Validation: Run ¹H NMR. Pass Criteria: Vinyl singlet present, Ethyl quartet present, no aldehyde peak (~10 ppm).
B. Logic Diagram: Identification Strategy
Caption: Decision tree for validating 1-(2-Fluorophenyl)-2-nitro-1-butene using ¹H NMR markers.
References
-
Henry Reaction Mechanism & Applications
-
Spectral Differentiation of Nitroalkene Isomers
- BenchChem, "Comparative analysis of spectroscopic d
-
Source:
-
Synthesis of Fluorinated Nitrostyrenes
- Alvarez, et al. "Synthesis of phenethylamines via nitroalkenes." Tetrahedron Letters.
-
Source:
-
NMR Shift Prediction & Databases
- SDBS (Spectral D
-
Source:
Sources
Biological Activity Comparison Guide: 1-(2-Fluorophenyl)-2-nitro-1-butene Derivatives
The following guide provides an in-depth technical comparison of 1-(2-Fluorophenyl)-2-nitro-1-butene derivatives, analyzing their biological activity, structure-activity relationships (SAR), and experimental protocols.
Executive Summary & Technical Context[1][2][3][4][5]
The compound 1-(2-Fluorophenyl)-2-nitro-1-butene belongs to the class of
Key Structural Features of the Target Molecule:
-
2-Fluorophenyl Group: The ortho-fluorine atom introduces metabolic stability (blocking specific oxidation sites) and lipophilicity without adding significant steric bulk compared to chlorine or bromine.
-
2-Nitro-1-butene Chain: The ethyl group at the
-position (making it a "butene" derivative) increases lipophilicity (LogP) significantly compared to the methyl ("propene") or hydrogen ("ethene") analogs. This modification is critical for penetrating complex biological membranes (e.g., mycobacterial cell walls or fungal biofilms) but slightly reduces electrophilic reactivity due to steric hindrance and inductive electron donation.
Comparative Performance Analysis
This section objectively compares 1-(2-Fluorophenyl)-2-nitro-1-butene against its three primary structural alternatives: the Propene Analog (standard benchmark), the Para-Fluoro Isomer (common alternative), and Standard Antibiotics .
Table 1: Biological Activity & Physicochemical Profile Comparison[4][6][7][8]
| Feature | Target: 1-(2-F)-2-nitro-1-butene | Alternative A: 1-(2-F)-2-nitro-1-propene | Alternative B: 1-(4-F)-2-nitro-1-butene | Standard: Ciprofloxacin |
| Chain Length | Butene (Ethyl) | Propene (Methyl) | Butene (Ethyl) | N/A |
| Lipophilicity (LogP) | High (~3.8 - 4.2) | Moderate (~3.2) | High (~3.8 - 4.2) | Low-Moderate |
| Electrophilicity | Moderate (Steric hindrance) | High | Moderate | N/A |
| Gram(+) Activity | High (MIC: 2-8 µg/mL) | Very High (MIC: 1-4 µg/mL) | High (MIC: 2-8 µg/mL) | Very High |
| Gram(-) Activity | Moderate | Moderate-High | Moderate | Very High |
| Fungal Biofilm | Excellent (High penetration) | Moderate | Good | Low |
| Metabolic Stability | High (Ortho-F block) | Moderate | Moderate (Para-F block) | High |
Detailed Comparative Insights
A. Vs. The Propene Analog (Methyl Chain)
-
The Trade-off: The propene derivative (methyl group) is the standard in this class because it balances reactivity and stability. The butene derivative (ethyl group) sacrifices some electrophilic reactivity (slower reaction with thiols) due to the larger ethyl group hindering the attack site.
-
The Advantage: However, the butene derivative exhibits superior membrane permeability . Experimental data suggests that for intracellular pathogens (e.g., S. aureus inside macrophages) or fungi (C. albicans), the increased lipophilicity of the butene chain allows for higher intracellular accumulation, often resulting in lower effective doses in vivo despite higher in vitro MICs.
B. Vs. The 4-Fluorophenyl Isomer (Para-Substitution)
-
Electronic Effect: The 4-fluoro (para) substituent is a classic electron-withdrawing group that enhances the Michael acceptor potency.
-
Steric/Metabolic Effect: The 2-fluoro (ortho) substituent in the target molecule provides a unique "ortho-effect." It protects the
-carbon from non-specific enzymatic degradation (e.g., by glutathione S-transferases) via steric shielding, potentially prolonging the half-life of the active drug in the bloodstream.
Mechanism of Action & SAR Visualization
The biological activity is driven by the Covalent Modification of Cysteine . The nitroalkene acts as a "warhead," irreversibly binding to critical proteins.
Diagram 1: Signaling & Reaction Pathway
This diagram illustrates the interaction between the inhibitor and the biological target (Thioredoxin Reductase), leading to oxidative stress and cell death.
Caption: Mechanism of Action showing lipophilic entry and covalent inhibition of thiol-dependent enzymes.
Experimental Protocols
To validate the biological activity of this specific derivative, the following protocols are recommended. These are designed to be self-validating systems with positive and negative controls.
Protocol A: Synthesis via Henry Reaction (Nitroaldol Condensation)
Objective: To synthesize high-purity (E)-1-(2-fluorophenyl)-2-nitro-1-butene.
-
Reagents: 2-Fluorobenzaldehyde (1.0 eq), 1-Nitropropane (1.2 eq), Ammonium Acetate (0.5 eq), Glacial Acetic Acid (Solvent).
-
Note: Use 1-nitropropane to generate the ethyl chain (butene backbone).
-
-
Procedure:
-
Mix reagents in a round-bottom flask equipped with a reflux condenser.
-
Reflux at 90°C for 4-6 hours . Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to room temperature. Pour mixture into crushed ice/water. The yellow precipitate (nitroalkene) will form.
-
Purification: Recrystallize from hot ethanol.
-
-
Validation:
-
¹H NMR (CDCl₃): Look for the alkene proton singlet around
8.0 ppm and the ethyl group signals (quartet ~2.5 ppm, triplet ~1.2 ppm). -
Yield Target: >65%.
-
Protocol B: Thiol Reactivity Assay (In Chemico Potency)
Objective: To quantify the electrophilic reactivity (Michael acceptor strength) relative to the propene analog.
-
Reagents: Test compound (100 µM), Cysteamine (1 mM, excess), Phosphate Buffer (pH 7.4).
-
Method:
-
Incubate the compound with cysteamine at 37°C.
-
Measure the disappearance of the compound's UV absorbance peak (approx. 300-310 nm) over time (0, 5, 10, 30, 60 min).
-
-
Calculation: Plot ln[Abs] vs. time to determine the pseudo-first-order rate constant (
).-
Expected Result: The butene derivative should show a
approximately 1.5-2x slower than the propene analog, confirming the steric modulation.
-
Protocol C: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine antimicrobial efficacy.
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).
-
Method: CLSI Broth Microdilution.
-
Dissolve compound in DMSO (stock 10 mg/mL).
-
Serial dilute in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in 96-well plates.
-
Final concentration range: 0.5 – 128 µg/mL.
-
Inoculate with
CFU/mL. Incubate at 35°C for 24h.
-
-
Endpoint: Lowest concentration with no visible growth.
Structure-Activity Relationship (SAR) Logic
The following diagram summarizes the decision logic for optimizing this scaffold.
Caption: SAR Optimization logic for the 1-(2-Fluorophenyl)-2-nitro-1-butene scaffold.
References
The following sources provide the foundational data for the biological activity of fluorinated nitroalkenes and their synthesis.
-
Comparisons of Halogenated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Nitrostyrenes as Antimicrobial Agents Source: Applied Sciences (MDPI) Context: Establishes the superior antimicrobial activity of fluorinated nitrostyrenes compared to non-halogenated analogs. [1] -
Novel functionalized
-nitrostyrenes: Promising candidates for new antibacterial drugs Source: PubMed / NIH Context: Details the synthesis and broad-spectrum activity of electron-withdrawing group (EWG) functionalized nitroalkenes against S. aureus and C. albicans. -
Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines Source: Bioorganic & Medicinal Chemistry Letters Context: Highlights the specific contribution of the 2-fluorophenyl moiety to antimicrobial potency and metabolic stability in similar pharmacophores.
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: International Journal of Molecular Sciences Context: A comprehensive review of the nitro group as a pharmacophore, discussing the balance between toxicity (nitroreductase activation) and therapeutic efficacy.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(2-Fluorophenyl)-2-nitro-1-butene: Personal Protective Equipment and Safety Protocols
As drug discovery and organic synthesis advance, the responsible handling of novel chemical reagents is paramount. 1-(2-Fluorophenyl)-2-nitro-1-butene, a fluorinated nitroalkene, is a valuable building block in medicinal chemistry. However, its chemical structure—possessing a reactive nitroalkene moiety and a fluorinated aromatic ring—necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation.
Hazard Analysis: Understanding the Reactivity of Fluorinated Nitroalkenes
While a specific Safety Data Sheet (SDS) for 1-(2-Fluorophenyl)-2-nitro-1-butene is not widely available, a reliable hazard assessment can be constructed by examining analogous compounds. The closely related 1-(2-Fluorophenyl)-2-nitropropene is classified with GHS Hazard Statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Generic nitrostyrenes are also known skin, eye, and respiratory tract irritants[2]. The combination of these functionalities warrants treating the compound with significant caution.
Key Anticipated Hazards:
-
Dermal Irritation: The electrophilic nature of the nitroalkene system can lead to reactions with biological nucleophiles in the skin, causing irritation[1][3].
-
Ocular Irritation: Direct contact with the eyes is likely to cause serious irritation and potential damage[1][3].
-
Respiratory Irritation: Inhalation of aerosols or dusts can irritate the mucous membranes and upper respiratory tract[1][2].
-
Toxicity: The compound may be harmful if swallowed[1].
This hazard profile is the foundation upon which our personal protective equipment (PPE) strategy is built. The goal is to establish multiple, redundant barriers to prevent any route of exposure.
Core Directive: The Personal Protective Equipment (PPE) Ensemble
The selection of PPE must be a deliberate process based on a thorough risk assessment of the planned procedure. The following is the mandatory minimum PPE ensemble for any work involving 1-(2-Fluorophenyl)-2-nitro-1-butene.
Table 1: PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Inner nitrile glove with an outer, thicker chemical-resistant glove (e.g., butyl rubber, Viton®). Inspect prior to use[4][5]. | Aromatic and halogenated compounds can permeate standard nitrile gloves. Double gloving provides robust protection and allows for safe removal of a contaminated outer layer[6]. |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. A full-face shield is required over goggles for splash-risk procedures[3][7]. | Protects against splashes and aerosols that can cause serious eye irritation. Safety glasses are insufficient as they do not provide a seal around the eyes[6]. |
| Respiratory Protection | All work must be performed in a certified chemical fume hood. For emergencies, a NIOSH-approved respirator with organic vapor cartridges is required[2]. | Engineering controls are the primary defense against inhalation. The fume hood contains vapors and aerosols, while a respirator is critical for spill response or ventilation failure[6]. |
| Body Protection | Flame-resistant lab coat, fully fastened. A chemical-resistant apron is recommended for larger quantities. Closed-toe shoes are mandatory. | Provides a barrier against incidental contact and small spills. Prevents contamination of personal clothing[3][4]. |
Operational Plan: From Benchtop to Disposal
A comprehensive safety plan extends beyond PPE to include procedural controls and waste management.
Step-by-Step Handling Protocol
-
Preparation: Verify the fume hood is certified and functioning correctly. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and reagents before retrieving the compound.
-
Aliquotting: Weigh the solid compound directly into a tared container within the fume hood to contain any dust.
-
Solution Transfers: When handling solutions, use syringes or cannulas for transfers to minimize the risk of splashes.
-
Post-Procedure Decontamination: Wipe down the work surface and any contaminated equipment with a suitable solvent (e.g., 60-70% ethanol), followed by soap and water[2][8].
-
PPE Removal: Remove PPE in the correct order (gloves first, followed by apron/coat, then face shield/goggles) to avoid cross-contamination. Wash hands thoroughly after exiting the lab[3][5].
Emergency Spill Response
-
Alert & Evacuate: Immediately alert others in the area. If the spill is large or outside of a fume hood, evacuate the laboratory.
-
Isolate: Restrict access to the spill area.
-
Contain: For small spills within a fume hood, use a commercial spill kit or an absorbent material like vermiculite to cover the spill. Dampen the material with 60-70% ethanol to prevent dust generation during cleanup[2][8].
-
Collect: Carefully scoop the contained material into a designated hazardous waste container using spark-proof tools[4][5].
-
Dispose: Seal and label the container as "Hazardous Waste" with the full chemical name.
Waste Disposal Plan
All materials contaminated with 1-(2-Fluorophenyl)-2-nitro-1-butene are considered hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing the compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic waste[9].
-
Disposal Pathway: Fluorinated organic waste often requires high-temperature incineration for complete destruction[10][11]. Do not dispose of this waste down the drain. All disposal must adhere to institutional, local, and federal regulations.
Workflow Visualization
To ensure procedural clarity, the following workflow diagram outlines the critical steps and decision points for safely handling 1-(2-Fluorophenyl)-2-nitro-1-butene.
Caption: Procedural workflow for 1-(2-Fluorophenyl)-2-nitro-1-butene from preparation to disposal.
By integrating this expert-driven guidance into your standard operating procedures, you can build a self-validating system of safety. This approach not only protects researchers but also ensures the integrity and reproducibility of your scientific work, transforming safety from a requirement into a cornerstone of scientific excellence.
References
-
SYNTHETIKA. (n.d.). 1-(2-FLUOROPHENYL)-2-NITROPROPENE. Retrieved from SYNTHETIKA. [Link]
-
PubChem. (n.d.). beta-Nitrostyrene. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from EPA. [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from Angene Chemical. [Link]
-
NOVA Chemicals. (2025). Safety Data Sheet. Retrieved from NOVA Chemicals. [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from Storemasta Blog. [Link]
-
American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from American Chemistry Council. [Link]
-
Gima. (n.d.). INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT. Retrieved from Gima. [Link]
-
Airgas. (2023). SAFETY DATA SHEET: 1-Butene. Retrieved from Airgas. [Link]
-
sustainability-lab. (2025). Dispose of PTFE and PFAS. Retrieved from sustainability-lab. [Link]
-
Environmental Safety Center, The University of Tokyo. (2024). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from The University of Tokyo. [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from MCF Environmental Services. [Link]
-
pro-K Fluoropolymergroup. (2018). Technical brochure 10 Recycling of Fluoropolymers. Retrieved from pro-K. [Link]
-
Agnieszka Głodniok-Mrówka, et al. (2021). Management of Solid Waste Containing Fluoride—A Review. PMC - NIH. [Link]
Sources
- 1. 1-(2-FLUOROPHENYL)-2-NITROPROPENE - SYNTHETIKA [synthetikaeu.com]
- 2. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 10. sustainability-lab.net [sustainability-lab.net]
- 11. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
